trans-1,3-Diphenyl-2-propen-1-ol: The Benchmark Allylic Substrate
This guide serves as a definitive technical reference for trans-1,3-Diphenyl-2-propen-1-ol , a compound that functions as the "fruit fly" of asymmetric allylic substitution and a critical intermediate in enantioselective...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference for trans-1,3-Diphenyl-2-propen-1-ol , a compound that functions as the "fruit fly" of asymmetric allylic substitution and a critical intermediate in enantioselective catalysis.[1]
trans-1,3-Diphenyl-2-propen-1-ol (CAS: 62668-02-4), often referred to as "Chalcol" or 1,3-diphenylallyl alcohol, is the quintessential substrate for validating new chiral catalysts.[1] Its rigid phenyl-flanked allylic system provides a distinct steric and electronic environment, making it the industry standard for testing Tsuji-Trost allylic alkylations and enzymatic kinetic resolutions .[1]
For drug development professionals, this molecule is not merely a reagent but a diagnostic tool. High enantioselectivity (ee) achieved on this substrate serves as a primary " go/no-go " gate for the viability of novel catalytic systems intended for complex API synthesis.[1]
Physicochemical Profile
Property
Value / Description
IUPAC Name
(E)-1,3-Diphenylprop-2-en-1-ol
Molecular Formula
C₁₅H₁₄O
Molecular Weight
210.27 g/mol
Appearance
White to off-white crystalline powder
Melting Point
55–57 °C
Solubility
Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc, Toluene; Insoluble in H₂O
pKa
~14.5 (Alcoholic proton)
Chirality
Racemic (±) as synthesized; resolvable to (R) or (S)
Stability
Stable under standard conditions; acid-sensitive (prone to elimination/racemization via carbocation)
Researchers typically access this material via two primary routes.[1][2] The Luche Reduction is recommended for high chemoselectivity, avoiding over-reduction of the alkene.
Method A: Luche Reduction of trans-Chalcone (Recommended)
This protocol minimizes the formation of the saturated alcohol (1,3-diphenylpropan-1-ol).[1]
Mechanism: Cerium(III) coordinates to the carbonyl oxygen, activating it towards 1,2-addition by the borohydride while suppressing 1,4-addition.
Protocol:
Dissolution: Dissolve trans-chalcone (10 mmol) in MeOH (0.4 M) and THF (1:1 v/v).
Activation: Add CeCl₃·7H₂O (1.1 equiv) and stir at 0 °C for 15 minutes.
Reduction: Slowly add NaBH₄ (1.2 equiv) portion-wise to control H₂ evolution.
Quench: Monitor by TLC. Upon completion (~30 min), quench with saturated aqueous NH₄Cl.
Workup: Extract with Et₂O or EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, Hex:EtOAc 8:2).
Method B: Grignard Addition (Modular Approach)
Useful when modifying the aromatic rings (e.g., introducing para-substituents).
Reaction: Ph-C≡C-H + Ph-CHO is not the route. The correct route is Cinnamaldehyde + Phenylmagnesium Bromide .[1]
Reagents: Cinnamaldehyde (1.0 equiv), PhMgBr (1.2 equiv) in anhydrous THF at -78 °C -> 0 °C.
Note: Requires strict anhydrous conditions.[1] Yields can be lower due to 1,4-addition byproducts if copper salts are present as impurities.[1]
Analytical Characterization
The trans geometry is confirmed by the large coupling constant (
This substrate is the "gold standard" for evaluating chiral ligands (e.g., Trost ligands, PHOX ligands) in Palladium-catalyzed allylic substitution.
The Workflow
Derivatization: The alcohol is typically converted to the acetate or carbonate leaving group to form the active π-allyl palladium complex.[1]
Ionization: Pd(0) attacks the alkene, displacing the leaving group and forming a cationic π-allyl species.
Nucleophilic Attack: A soft nucleophile (e.g., dimethyl malonate) attacks the π-allyl complex.[1]
Mechanistic Pathway (DOT Visualization):
Figure 1: Catalytic cycle of the Tsuji-Trost reaction using 1,3-diphenyl-2-propenyl acetate.
Key Mechanistic Insight
Because the substrate is symmetric (1,3-diphenyl), the intermediate π-allyl complex is meso-type (ignoring the counterion). The enantioselectivity is determined at the nucleophilic addition step , where the chiral ligand directs the nucleophile to one specific terminus of the allyl system. This distinguishes it from substrates where enantioselectivity is determined during the ionization step.[1]
Biocatalytic Kinetic Resolution
For researchers requiring enantiopure starting material ((R) or (S)-alcohol), lipase-catalyzed resolution is the most robust method.[1]
Protocol (Self-Validating):
Enzyme: Candida antarctica Lipase B (Immobilized as Novozym 435 ).[1]
Solvent: Toluene or Hexane (Hydrophobic solvents preserve enzyme activity).[1]
Conditions: Stir racemic alcohol (0.1 M) with Vinyl Acetate (2.0 equiv) and Lipase (20 mg/mmol) at 30 °C.
Result: The enzyme selectively acetylates the (R)-enantiomer , leaving the (S)-alcohol unreacted.
Separation: Simple flash chromatography separates the (S)-alcohol (polar) from the (R)-acetate (non-polar).[1]
References
Luche Reduction Protocol: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects.Journal of the American Chemical Society , 103(18), 5454–5459.
Tsuji-Trost Mechanism: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1]Chemical Reviews , 96(1), 395–422.
Lipase Resolution: Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic alcohols.[1]Tetrahedron: Asymmetry , 18(12), 1363–1393.
NMR Data Verification: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1]
"trans-1,3-Diphenyl-2-propen-1-ol" chemical structure and IUPAC name
Structural Characterization, Synthetic Methodologies, and Pharmacological Utility Structural Identity & Nomenclature trans-1,3-Diphenyl-2-propen-1-ol is a chiral allylic alcohol characterized by two phenyl rings connecte...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Methodologies, and Pharmacological Utility
Structural Identity & Nomenclature
trans-1,3-Diphenyl-2-propen-1-ol is a chiral allylic alcohol characterized by two phenyl rings connected by a three-carbon bridge containing a trans-double bond and a hydroxyl group. It serves as a critical "privileged structure" in medicinal chemistry, functioning as a scaffold for various bioactive derivatives, including antihistamines and antidepressants (e.g., Fluoxetine analogs).
IUPAC and Stereochemical Designation
While often referred to as "reduced chalcone," the rigorous IUPAC designation is (E)-1,3-diphenylprop-2-en-1-ol .
(E)-Designation: The highest priority groups on the alkene (the phenyl ring and the hydroxymethyl group) are on opposite sides, defining the trans geometry.
Chirality: The C1 carbon is a stereocenter. The molecule exists as two enantiomers: (R) and (S). Standard laboratory synthesis (Luche reduction) yields the racemate, whereas asymmetric transfer hydrogenation (ATH) yields high enantiomeric excess (ee).
Chemical Connectivity Map
The following diagram illustrates the structural hierarchy and functional connectivity of the molecule.
Figure 1: Structural connectivity of (E)-1,3-diphenylprop-2-en-1-ol, highlighting the allylic core and phenyl substituents.
Physicochemical Profile
The following data aggregates standard values for the racemic mixture (CAS: 62668-02-4). Researchers should note that the melting point is coincidentally similar to its parent ketone (Chalcone), necessitating rigorous spectroscopic verification (NMR/IR) during synthesis.
Synthetic Methodologies: The Selectivity Challenge
Synthesizing (E)-1,3-diphenylprop-2-en-1-ol from chalcone (1,3-diphenyl-2-propen-1-one) presents a classic chemoselectivity problem: 1,2-addition vs. 1,4-addition .
The Problem: Conjugate Addition
Using a standard hydride reducing agent like Sodium Borohydride (NaBH₄) in ethanol often leads to a mixture of products. The "soft" hydride can attack the
-carbon (1,4-addition), destroying the double bond to form the saturated alcohol (dihydrochalcone) or saturated ketone.
The Solution: Luche Reduction (Racemic)
To ensure exclusive 1,2-reduction (preserving the alkene), the Luche Reduction protocol is the industry standard.
Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, Ce³⁺ coordinates with the carbonyl oxygen, increasing its electrophilicity and "hardness."[4] Simultaneously, ligand exchange on boron creates a "harder" borohydride species. This matches the "hard" carbonyl carbon (C1), favoring direct attack over the "soft"
-carbon (C3).
Asymmetric Synthesis (Enantioselective)
For drug development requiring chiral purity, Asymmetric Transfer Hydrogenation (ATH) is preferred over Luche reduction.
Catalyst: Ru(II)-arene complexes (e.g., Noyori's catalyst) or chiral phosphoric acids.
Hydrogen Source: Formic acid/Triethylamine or Isopropanol.
Outcome: Yields >95% ee of either (R) or (S) isomer depending on the ligand.
Experimental Protocol: Luche Reduction
Objective: Selective synthesis of racemic (E)-1,3-diphenylprop-2-en-1-ol from trans-chalcone.
Figure 2: Step-by-step workflow for the Luche Reduction of Chalcone.
Detailed Procedure:
Solvation: In a 100 mL round-bottom flask, dissolve 2.08 g of trans-chalcone and 3.72 g of CeCl₃·7H₂O in 50 mL of methanol. Stir until the solution is clear.
Activation: Cool the solution to 0 °C using an ice bath. The presence of Ce³⁺ activates the carbonyl group.[4]
Reduction: Slowly add 0.38 g of NaBH₄ in small portions over 5 minutes. Caution: Hydrogen gas evolution will occur.
Monitoring: Stir at 0 °C for 20–30 minutes. Monitor reaction progress via TLC (Silica gel; Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).
Quenching: Carefully add 10 mL of saturated aqueous NH₄Cl to quench excess borohydride.
Work-up: Evaporate most of the methanol under reduced pressure. Extract the residue with diethyl ether (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification: Recrystallize from hexane/ethanol or purify via flash column chromatography if necessary.
Applications in Drug Development
(E)-1,3-diphenylprop-2-en-1-ol is not merely an end-product but a versatile "chiral synthon" in pharmaceutical synthesis.
Allylic Substitution: The hydroxyl group is easily converted to a leaving group (acetate or carbonate), facilitating Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) to introduce nitrogen or carbon nucleophiles with retention or inversion of stereochemistry.
Bioactive Scaffolds:
Antihistamines: The diaryl-allyl motif is a core feature in classes of antihistamines (e.g., Cinnarizine derivatives).
Antidepressants: Asymmetric hydrogenation of the alkene followed by etherification leads to 3-phenyl-3-aryloxypropylamines (similar to Fluoxetine/Duloxetine structures).
References
Luche, J. L. (1978).[4][5] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society.[4]
Noyori, R., & Hashiguchi, S. (1997).[6] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research.
Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects". Journal of the American Chemical Society.[4]
"trans-1,3-Diphenyl-2-propen-1-ol" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Introduction trans-1,3-Diphenyl-2-propen-1-ol, an allylic alcohol, is a valuable chemical entity in the landscape of organic synthesis and medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,3-Diphenyl-2-propen-1-ol, an allylic alcohol, is a valuable chemical entity in the landscape of organic synthesis and medicinal chemistry. Its structural motif, featuring two phenyl groups flanking a propenol backbone, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and insights into its applications, particularly its role as a synthetic intermediate. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. Notably, it has been investigated as a model substrate in catalyzed Friedel-Crafts alkylation and has reported in vivo anti-inflammatory activity.[1]
Physicochemical and Safety Data
A clear understanding of the fundamental properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.
Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.[4]
Synthesis of trans-1,3-Diphenyl-2-propen-1-ol
The synthesis of trans-1,3-diphenyl-2-propen-1-ol is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 1,3-diphenyl-2-propen-1-one (chalcone), via a Claisen-Schmidt condensation. The subsequent step is the selective reduction of the carbonyl group of the chalcone to the corresponding alcohol using a Meerwein-Ponndorf-Verley (MPV) reduction.
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone) via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, benzaldehyde) and a ketone (acetophenone) that forms an α,β-unsaturated ketone.
In a suitable flask, dissolve sodium hydroxide in ethanol to create a 10% aqueous sodium hydroxide solution.
Add acetophenone to the ethanolic sodium hydroxide solution.
Cool the mixture in an ice bath and slowly add benzaldehyde with continuous stirring.
Allow the reaction mixture to warm to room temperature and continue stirring for several hours. The formation of a yellow precipitate (chalcone) should be observed.
Isolate the crude chalcone by vacuum filtration and wash the crystals with cold ethanol to neutralize any remaining base.
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 1,3-diphenyl-2-propen-1-one.
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Step 2: Meerwein-Ponndorf-Verley (MPV) Reduction of Chalcone
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. It utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol. A key advantage of this method is its ability to selectively reduce the carbonyl group without affecting other reducible functional groups, such as the carbon-carbon double bond in chalcone.
Mechanism Insight: The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the chalcone. The resulting acetone is often removed by distillation to drive the equilibrium towards the product.
Experimental Protocol:
In a round-bottom flask equipped with a distillation apparatus, dissolve the synthesized 1,3-diphenyl-2-propen-1-one in anhydrous isopropanol.
Add aluminum isopropoxide to the solution.
Heat the reaction mixture to a gentle reflux. The acetone formed as a byproduct has a lower boiling point than isopropanol and can be slowly distilled off, driving the reaction to completion.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and hydrolyze the aluminum salts by the careful addition of dilute acid.
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude trans-1,3-diphenyl-2-propen-1-ol.
Purify the product by column chromatography on silica gel or by recrystallization.
A Technical Guide to the Biological Activity of trans-1,3-Diphenyl-2-propen-1-ol: A Scientific Prospectus
Abstract: The chalcone scaffold, characterized by a 1,3-diphenyl-2-propen-1-one framework, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities. The paren...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The chalcone scaffold, characterized by a 1,3-diphenyl-2-propen-1-one framework, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities. The parent compound, trans-1,3-diphenyl-2-propen-1-one, is a well-documented agent with potent anti-inflammatory, anticancer, and antioxidant properties. However, its immediate synthetic precursor, the corresponding allylic alcohol trans-1,3-diphenyl-2-propen-1-ol, remains a significantly under-investigated molecule. This technical guide presents a scientific prospectus for the systematic evaluation of trans-1,3-diphenyl-2-propen-1-ol. We first provide an in-depth review of the established biological activities and mechanisms of its parent ketone. Subsequently, we posit a scientific rationale for investigating the alcohol derivative, exploring how the subtle yet critical change in the functional group from a carbonyl to a hydroxyl could modulate its biological profile. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the foundational knowledge on the parent chalcone but also detailed experimental protocols to unlock the therapeutic potential of trans-1,3-diphenyl-2-propen-1-ol.
The Chalcone Archetype: A Foundation of Potent Bioactivity
Chalcones are open-chain flavonoids that serve as biosynthetic precursors to all flavonoids in plants.[1] Their core structure, a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, is a privileged scaffold in drug discovery.[2] The parent of this class, trans-1,3-diphenyl-2-propen-1-one (also known as trans-chalcone), is synthesized through a base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone.[3] This simple yet elegant structure has given rise to a multitude of derivatives with diverse pharmacological applications, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.[4][5]
The chemical reactivity of the α,β-unsaturated ketone is central to the bioactivity of many chalcones. This moiety acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in target proteins. This reactivity, however, can also lead to off-target effects.
The focus of this guide, trans-1,3-Diphenyl-2-propen-1-ol (CAS 62668-02-4), is the direct reduction product of trans-chalcone. The conversion of the ketone to a secondary allylic alcohol fundamentally alters the electronic and steric properties of the molecule, replacing the electrophilic Michael acceptor with a hydrogen-bond donor/acceptor. This structural modification is hypothesized to significantly impact its biological activity, potentially altering target specificity, reducing reactivity-based toxicity, and modifying its pharmacokinetic profile. Despite the extensive research on its parent ketone, the biological landscape of trans-1,3-diphenyl-2-propen-1-ol remains largely unexplored, representing a compelling opportunity for investigation.
Established Biological Activities of the Parent Ketone: trans-1,3-Diphenyl-2-propen-1-one
A thorough understanding of the parent chalcone is essential to formulate a hypothesis-driven investigation into its alcohol derivative. The following sections detail the primary, well-documented biological activities of trans-1,3-diphenyl-2-propen-1-one.
Anti-inflammatory Activity
Chalcone derivatives are recognized for their potent anti-inflammatory effects, primarily through the modulation of key inflammatory mediators and pathways.[7] They have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5]
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins. Chalcones can interfere with this cascade at multiple points, preventing NF-κB activation and subsequent gene expression.
Caption: NF-κB signaling pathway and point of inhibition by chalcone.
Anticancer Activity
The anticancer properties of chalcones have been extensively studied. They exhibit cytotoxic effects against a wide range of human cancer cell lines and can suppress tumor growth in vivo.[8]
Mechanism of Action: The primary anticancer mechanism is the induction of apoptosis (programmed cell death). Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades. Furthermore, some chalcone derivatives have been shown to arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation. Their ability to inhibit tubulin polymerization, similar to some established chemotherapy agents, is another crucial mechanism for their antimitotic effects.[8]
Table of Reported IC₅₀ Values for trans-1,3-Diphenyl-2-propen-1-one Derivatives against Cancer Cell Lines:
(Note: Data is for various chalcone derivatives, as specific IC₅₀ for the unsubstituted parent is not consistently reported across a wide panel)
Chalcones demonstrate significant antioxidant properties, which are crucial in combating oxidative stress—a condition implicated in numerous chronic diseases, including cancer and neurodegenerative disorders.[2]
Mechanism of Action: Their antioxidant capacity stems from their ability to act as radical scavengers. The phenolic hydroxyl groups present on many natural chalcone derivatives are excellent hydrogen donors, which can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The α,β-unsaturated carbonyl system can also participate in radical stabilization through electron delocalization.
Scientific Rationale and Proposed Investigation of trans-1,3-Diphenyl-2-propen-1-ol
The conversion of the carbonyl group in trans-chalcone to a hydroxyl group in trans-1,3-diphenyl-2-propen-1-ol is a subtle but profound structural change that warrants a full biological evaluation.
Hypothesis 1: Altered Mechanism of Action. The primary electrophilic site (the β-carbon of the enone system) responsible for Michael addition is absent in the alcohol. This suggests that the alcohol is less likely to act as a covalent inhibitor. Consequently, any observed activity would likely be due to non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within enzyme active sites or receptor binding pockets. This could lead to a more specific and potentially less toxic pharmacological profile.
Hypothesis 2: Modified Pharmacokinetic Properties. The introduction of a polar hydroxyl group in place of a carbonyl group will increase the molecule's hydrophilicity. This can affect its aqueous solubility, membrane permeability (logP), and metabolic fate. An increase in solubility could be advantageous for formulation, while changes in membrane permeability will dictate its ability to reach intracellular targets.
Proposed Research Plan: A systematic, head-to-head comparison of trans-1,3-diphenyl-2-propen-1-ol and its parent ketone, trans-1,3-diphenyl-2-propen-1-one, is proposed using a panel of standardized in vitro assays.
Experimental Protocols for Biological Evaluation
The following protocols are presented as a validated workflow to characterize and compare the biological activities of trans-1,3-diphenyl-2-propen-1-ol and its parent chalcone.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10] It is a primary screening method to determine the cytotoxic potential of a compound against cancer cell lines.[11]
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]
Compound Preparation: Prepare a 10 mM stock solution of trans-1,3-diphenyl-2-propen-1-ol and trans-1,3-diphenyl-2-propen-1-one in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Cell Treatment: Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[13]
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Anti-inflammatory: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation. Commercially available COX-2 inhibitor screening kits are recommended for reliable and standardized results.
Step-by-Step Methodology (General Protocol):
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes the reaction buffer, heme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of the test compounds (trans-1,3-diphenyl-2-propen-1-ol and its parent ketone). A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.
Signal Detection: Stop the reaction and measure the output (colorimetric or fluorescent signal) using a microplate reader. The signal is proportional to the amount of prostaglandin produced.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.
In Vitro Antioxidant: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[14] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.
Step-by-Step Methodology:
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Reading: Measure the absorbance at 517 nm. A blank containing only methanol should be used for baseline correction.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Future Directions and Conclusion
The extensive body of research on trans-1,3-diphenyl-2-propen-1-one provides a compelling argument for the investigation of its alcohol derivative. The lack of an electrophilic Michael acceptor in trans-1,3-diphenyl-2-propen-1-ol suggests it may operate through different, potentially more specific, biological mechanisms. The proposed research plan, utilizing standardized and validated assays, offers a clear path to elucidating its cytotoxic, anti-inflammatory, and antioxidant potential.
Should trans-1,3-diphenyl-2-propen-1-ol demonstrate significant and selective bioactivity, further studies would be warranted. These would include broader screening against diverse cancer cell lines, investigation into specific molecular targets using techniques like thermal shift assays or proteomics, and eventual progression to in vivo models to assess efficacy and safety.
National Center for Biotechnology Information . (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PubMed Central. [Link]
National Center for Biotechnology Information . (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. [Link]
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ResearchGate . (n.d.). Design, synthesis and evaluation of flavonoid derivatives as potential multifunctional acetylcholinesterase inhibitors against Alzheimer's disease. ResearchGate. [Link]
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An In-depth Technical Guide on the Natural Sources of trans-1,3-Diphenyl-2-propen-1-ol Analogues
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the natural origins, biosynthesis, and isolation of compounds analogous to trans-1,3-diphenyl-2-pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins, biosynthesis, and isolation of compounds analogous to trans-1,3-diphenyl-2-propen-1-ol. As a senior application scientist, the aim is to deliver a scientifically rigorous resource that is both informative and practical for professionals in the field of drug discovery and natural product chemistry.
Executive Summary
The trans-1,3-diphenyl-2-propen-1-ol scaffold is a key structural motif in a variety of biologically active molecules. While the parent compound is primarily a synthetic intermediate, nature has produced a vast array of its analogues, predominantly within the flavonoid and stilbenoid classes of secondary metabolites. These natural products, found in a wide range of plants, fungi, and even bacteria, exhibit significant therapeutic potential, including anticancer, anti-inflammatory, and antioxidant activities. This guide will delve into the natural sources of these valuable compounds, their biosynthetic pathways, and the methodologies for their extraction and characterization.
PART 1: The Natural Reservoir of trans-1,3-Diphenyl-2-propen-1-ol Analogues
The structural core of trans-1,3-diphenyl-2-propen-1-ol is a 1,3-diphenylpropene. In nature, this framework is often presented in the form of chalcones and stilbenoids.
Chalcones: The Precursors with Promise
Chalcones, which are characterized by a 1,3-diphenyl-2-propen-1-one backbone, are biosynthetic precursors to all flavonoids.[1][2][3] They are abundant in edible plants, including fruits like apples and citrus, vegetables such as tomatoes and potatoes, and spices like licorice.[2][3] The reduction of the ketone group in a chalcone would yield a trans-1,3-diphenyl-2-propen-1-ol analogue. These compounds are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
Stilbenoids: A Class of Potent Bioactive Compounds
Stilbenoids are another significant class of natural analogues, possessing a C6-C2-C6 skeleton.[5] These polyphenolic compounds are found in various plant families, with notable sources including grapes, berries, and peanuts.[6] One of the most well-known stilbenoids is resveratrol, which has garnered considerable attention for its cardioprotective and anti-aging properties.[6]
A particularly potent example is the combretastatin series, isolated from the African willow tree, Combretum caffrum.[7][8] Combretastatin A-4, a cis-stilbene, is a powerful inhibitor of tubulin polymerization and has been a lead compound in the development of new anticancer agents.[7]
Fungi and bacteria are also sources of novel stilbenoids and other related diphenylpropenes, highlighting the broad distribution of these compounds in nature.[5][9][10]
PART 2: Biosynthesis: Nature's Synthetic Blueprint
The biosynthesis of chalcones and stilbenoids originates from the phenylpropanoid pathway, a central metabolic route in higher plants.
Figure 1: Biosynthetic pathways leading to chalcones and stilbenoids.
The key enzymatic steps are as follows:
Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.
At this juncture, the pathway bifurcates:
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor for all flavonoids.[2]
Stilbene synthase (STS): Utilizes the same substrates as CHS but through a different cyclization mechanism, produces the stilbene backbone, with resveratrol being a primary product.
PART 3: Extraction and Isolation Protocols
The isolation of these natural analogues requires a systematic approach involving extraction, fractionation, and chromatography.
A Generalized Experimental Workflow
Figure 2: A typical workflow for the isolation of natural products.
Detailed Methodologies:
Extraction: The dried and powdered plant material is typically extracted with organic solvents like methanol or ethanol. Maceration or Soxhlet extraction are common techniques.
Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
Chromatographic Purification: The resulting fractions are further purified using various chromatographic techniques.
Column Chromatography: Often the first step, using stationary phases like silica gel or Sephadex.
Preparative High-Performance Liquid Chromatography (HPLC): Used for final purification to obtain compounds with high purity.
Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
PART 4: Biological Activities and Therapeutic Potential
The natural analogues of trans-1,3-diphenyl-2-propen-1-ol exhibit a broad range of pharmacological activities, making them promising candidates for drug development.
The natural world offers a rich diversity of compounds structurally related to trans-1,3-diphenyl-2-propen-1-ol. Chalcones and stilbenoids, in particular, represent a validated source of bioactive molecules with significant therapeutic potential. A thorough understanding of their natural distribution, biosynthesis, and methods of isolation is crucial for harnessing these natural resources for the development of novel pharmaceuticals. Continued exploration of the vast biodiversity of plants and microorganisms is likely to unveil new and even more potent analogues, paving the way for future drug discovery endeavors.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs for verification.
Synthesis of trans-1,3-Diphenyl-2-propen-1-ol via Claisen-Schmidt Condensation and Subsequent Reduction: An Application Note for Advanced Research
Abstract This comprehensive guide details the synthesis of trans-1,3-Diphenyl-2-propen-1-ol, a valuable allylic alcohol intermediate. The synthesis is a robust two-step process commencing with the base-catalyzed Claisen-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the synthesis of trans-1,3-Diphenyl-2-propen-1-ol, a valuable allylic alcohol intermediate. The synthesis is a robust two-step process commencing with the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone to yield the α,β-unsaturated ketone, chalcone (trans-1,3-diphenyl-2-propen-1-one). This is followed by the selective reduction of the chalcone's carbonyl group using sodium borohydride to afford the target secondary alcohol. This document provides in-depth mechanistic insights, detailed step-by-step protocols for synthesis and purification, and methods for structural characterization, tailored for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of Chalcones and Allylic Alcohols
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction is particularly effective for synthesizing α,β-unsaturated ketones, known as chalcones.[3]
Chalcones, such as 1,3-diphenyl-2-propen-1-one, are not merely synthetic intermediates; they are privileged scaffolds in medicinal chemistry. These compounds and their derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor effects.[4] Their biological significance often stems from the reactive α,β-unsaturated carbonyl system.
The subsequent reduction of the chalcone to trans-1,3-Diphenyl-2-propen-1-ol, an allylic alcohol, further expands its synthetic utility. Allylic alcohols are versatile building blocks for the synthesis of more complex molecules and are themselves of interest in various therapeutic areas. This two-step synthesis provides a reliable and scalable route to this important compound.
Mechanistic Pathway
The overall synthesis proceeds in two distinct stages: the Claisen-Schmidt condensation to form the chalcone, followed by the selective reduction of the ketone to the desired allylic alcohol.
Stage 1: Claisen-Schmidt Condensation
The base-catalyzed condensation begins with the deprotonation of the α-carbon of acetophenone by a hydroxide ion (from NaOH) to form a nucleophilic enolate.[1][5] This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, chalcone.[1]
Caption: Base-catalyzed formation of chalcone.
Stage 2: Selective Carbonyl Reduction
The reduction of the α,β-unsaturated ketone (chalcone) to the allylic alcohol is achieved using sodium borohydride (NaBH₄).[6] NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[7][8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the chalcone.[6] This 1,2-addition is favored over 1,4-addition (conjugate addition) under these conditions. A subsequent workup with a protic solvent (like water or ethanol) protonates the resulting alkoxide to yield the final product, trans-1,3-diphenyl-2-propen-1-ol.[6][7]
Caption: Selective reduction of chalcone to an allylic alcohol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Sodium hydroxide is corrosive and can cause severe burns.[9] Sodium borohydride is toxic if swallowed, causes severe skin burns and eye damage, and releases flammable gases in contact with water. Benzaldehyde, acetophenone, and ethanol are flammable.[9]
Reagent and Equipment Specification
Reagent/Equipment
Specification
Purpose
Benzaldehyde
≥99%, Reagent Grade
Electrophile
Acetophenone
≥99%, Reagent Grade
Nucleophile Precursor
Sodium Hydroxide (NaOH)
Pellets, ≥97%
Base Catalyst
Ethanol (EtOH)
95% or Absolute
Reaction Solvent
Sodium Borohydride (NaBH₄)
Powder, ≥98%
Reducing Agent
Diethyl Ether (Et₂O)
Anhydrous
Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)
Granular
Drying Agent
Hydrochloric Acid (HCl)
Concentrated
Neutralization
Magnetic Stirrer with Stir Bar
Standard Laboratory Grade
Reaction Agitation
Erlenmeyer Flasks
125 mL, 250 mL
Reaction Vessel
Büchner Funnel & Filter Flask
Standard Laboratory Grade
Product Filtration
Rotary Evaporator
Standard Laboratory Grade
Solvent Removal
Thin Layer Chromatography (TLC) Plates
Silica Gel 60 F₂₅₄
Reaction Monitoring
Protocol I: Synthesis of trans-1,3-Diphenyl-2-propen-1-one (Chalcone)
Prepare the Alkaline Ethanolic Solution: In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 22 mL of 95% ethanol with gentle stirring. Allow the solution to cool to room temperature.
Combine Reactants: In a separate 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.25 mL of benzaldehyde and 0.9 mL of acetophenone.[3]
Initiate Condensation: While stirring the mixture of aldehyde and ketone, slowly add the prepared alkaline ethanolic solution.[3] Stopper the flask and continue to stir vigorously at room temperature (approx. 25°C).
Reaction Monitoring and Product Formation: A yellow precipitate of chalcone should begin to form. Allow the reaction to stir for 24 hours to ensure completion.[3] Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent), observing the disappearance of the starting materials.
Isolation of Crude Chalcone: After 24 hours, cool the reaction mixture in an ice bath for about 30 minutes to maximize precipitation. Collect the yellow crystalline solid by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[10] Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. A typical yield of the crude product is around 80-90%.
Protocol II: Reduction to trans-1,3-Diphenyl-2-propen-1-ol
Dissolve Chalcone: In a 250 mL Erlenmeyer flask, dissolve the dried crude chalcone (approximately 2.0 g) in about 50 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution. Once dissolved, cool the solution to room temperature.
Addition of Reducing Agent: While stirring the chalcone solution, add 0.4 g of sodium borohydride in small portions over 10-15 minutes. Caution: Hydrogen gas may be evolved. The yellow color of the chalcone solution should fade as the reaction progresses.
Reaction and Quenching: Continue stirring at room temperature for 1-2 hours. After this period, carefully add 30 mL of water to the flask to quench any unreacted sodium borohydride.
Acidification and Product Precipitation: Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred mixture until it is acidic (test with litmus or pH paper). This step protonates the alkoxide and destroys borate complexes. A white precipitate of the product should form.
Isolation and Purification: Cool the mixture in an ice bath and collect the white solid by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from a suitable solvent system, such as hexane/ethyl acetate, to obtain pure trans-1,3-Diphenyl-2-propen-1-ol.
Characterization of Products
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
Chalcone: A strong absorption band around 1660 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone. The C=C alkene stretch will appear around 1600-1625 cm⁻¹.
trans-1,3-Diphenyl-2-propen-1-ol: Disappearance of the strong carbonyl peak around 1660 cm⁻¹. Appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol.
¹H NMR Spectroscopy (in CDCl₃):
Chalcone: The two vinyl protons will appear as doublets in the range of δ 7.4-7.8 ppm, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration. Aromatic protons will be observed in the range of δ 7.3-8.1 ppm.[12]
trans-1,3-Diphenyl-2-propen-1-ol: A broad singlet for the hydroxyl proton (-OH). A doublet for the carbinol proton (-CH-OH) around δ 5.3 ppm. The vinyl protons will be observed as multiplets in the range of δ 6.3-6.7 ppm. Aromatic protons will appear in the range of δ 7.2-7.4 ppm.
¹³C NMR Spectroscopy (in CDCl₃):
Chalcone: The carbonyl carbon will appear significantly downfield, around δ 190 ppm. Alkene carbons will be in the δ 122-145 ppm range, and aromatic carbons will be in the δ 128-138 ppm range.[12]
trans-1,3-Diphenyl-2-propen-1-ol: The carbonyl signal at ~190 ppm will be absent. A new signal for the carbinol carbon (-CH-OH) will appear around δ 75 ppm.
Troubleshooting and Field-Proven Insights
Low Yield in Condensation: Ensure the sodium hydroxide is fully dissolved and the solution is at room temperature before adding to the reactants. Insufficient stirring can also lead to lower yields. If the reaction fails to precipitate, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Incomplete Reduction: Ensure the sodium borohydride is fresh, as it can decompose upon storage. The reaction can be gently warmed if it proceeds too slowly at room temperature, but this may increase the risk of side reactions like 1,4-reduction.[13]
Purification Challenges: If the final alcohol product is oily or difficult to crystallize, column chromatography on silica gel is an effective purification method.[14] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the product from non-polar impurities and any remaining chalcone.
Conclusion
The described two-step synthesis provides a reliable and educational pathway to trans-1,3-Diphenyl-2-propen-1-ol. The Claisen-Schmidt condensation is a powerful tool for C-C bond formation, and the subsequent selective reduction demonstrates a fundamental transformation in organic synthesis. This protocol, grounded in established chemical principles, offers researchers a robust method for accessing this versatile chemical intermediate for further synthetic elaboration and biological evaluation.
How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? Chemistry Stack Exchange. [Link]
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
Supporting Information for Asymmetric [3 + 3] Cycloaddition. The Royal Society of Chemistry. [Link]
Method for preparing 1,3-diphenyl propenone derivative.
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
The Aldol Condensation Precautions. Chegg.com. [Link]
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]
Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. YouTube. [Link]
1,3-Diphenyl-2-propanol. PubChem, National Institutes of Health. [Link]
Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1h)-pyridinones. Journal of the Arkansas Academy of Science. [Link]
Application Note: Catalytic Activation of trans-1,3-Diphenyl-2-propen-1-ol for Michael Addition Cascades
Executive Summary This application note details the protocol for utilizing trans-1,3-Diphenyl-2-propen-1-ol (CAS: 62668-02-4) as a stable "pro-electrophile" in Michael addition reactions. Unlike traditional protocols tha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing trans-1,3-Diphenyl-2-propen-1-ol (CAS: 62668-02-4) as a stable "pro-electrophile" in Michael addition reactions. Unlike traditional protocols that require the handling of unstable or irritant chalcones (enones), this method leverages Hydrogen Autotransfer (Borrowing Hydrogen) and Tandem Oxidative Activation strategies.
By employing a Ruthenium or Iridium catalyst, the allylic alcohol is transiently oxidized in situ to its corresponding enone (Michael acceptor), reacted with a nucleophile, and subsequently reduced or isomerized. This approach offers superior atom economy, improved safety profiles, and higher functional group tolerance compared to direct enone usage.
Scientific Background & Mechanism[1][2]
The "Pro-Electrophile" Advantage
Direct use of 1,3-diphenyl-2-propen-1-one (Chalcone) in Michael additions is common but plagued by issues:
Instability: Chalcones can polymerize or degrade under storage.
Safety: Many enones are potent skin sensitizers and lachrymators.
Selectivity: Direct basic conditions often lead to competitive polymerization.
Using the alcohol precursor (trans-1,3-Diphenyl-2-propen-1-ol) circumvents these issues. The alcohol is bench-stable and non-lachrymatory.
Mechanism: The Catalytic Redox Shuttle
The reaction proceeds via a "Borrowing Hydrogen" cycle. The metal catalyst (M) performs three distinct functions in a single pot:
Dehydrogenation: The catalyst abstracts hydrogen from the alcohol, generating the active enone (Michael acceptor) and a metal-hydride species [M-H].
Michael Addition: The nucleophile (Nu) attacks the in situ generated enone.
Hydrogen Return (Optional/Pathway Dependent):
Pathway A (Alkylation):[1] The [M-H] species reduces the C=C bond or C=O bond, resulting in a saturated alkylated product.
Pathway B (Isomerization/Michael): The catalyst facilitates the isomerization of the allylic alcohol to a saturated ketone after nucleophilic attack.
Mechanistic Pathway Diagram
The following diagram illustrates the Ruthenium-catalyzed activation cycle, transforming the inert alcohol into a reactive Michael acceptor.
Figure 1: The "Borrowing Hydrogen" catalytic cycle. The alcohol is temporarily oxidized to the enone, enabling the Michael addition, before hydrogen is returned to the system.
Experimental Protocol
Protocol A: Ruthenium-Catalyzed Tandem Isomerization-Michael Addition
Objective: Synthesis of γ-keto esters (saturated) from allylic alcohols and 1,3-dicarbonyls.
3.1 Reagents & Materials
Reagent
MW ( g/mol )
Equiv.
Amount (mmol scale)
Role
trans-1,3-Diphenyl-2-propen-1-ol
210.27
1.0
210 mg (1.0 mmol)
Substrate
Diethyl Malonate
160.17
1.2
192 mg (1.2 mmol)
Nucleophile
[Ru(p-cymene)Cl₂]₂
612.39
0.025
15.3 mg (2.5 mol%)
Pre-catalyst
KOH (Powdered)
56.11
0.10
5.6 mg (10 mol%)
Base/Activator
Toluene (Anhydrous)
-
-
2.0 mL
Solvent
3.2 Step-by-Step Methodology
Catalyst Activation:
In a glovebox or under Argon flow, charge a dried Schlenk tube with [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and KOH (10 mol%).
Add 1.0 mL of anhydrous Toluene. Stir at ambient temperature for 5 minutes. Note: The solution should darken, indicating formation of the active monomeric Ru-hydroxide species.
Substrate Addition:
Add trans-1,3-Diphenyl-2-propen-1-ol (1.0 mmol) and Diethyl Malonate (1.2 mmol) dissolved in the remaining 1.0 mL Toluene.
Seal the tube with a Teflon screw cap.
Reaction:
Heat the reaction mixture to 100°C in an oil bath.
Stir vigorously (800 rpm) for 12–24 hours .
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting alcohol (Rf ~0.3) should disappear, and the alkylated ketone product (Rf ~0.5) should appear.
Figure 2: Operational workflow for the Ruthenium-catalyzed Michael addition protocol.
Data Interpretation & Optimization
Expected Results
The reaction typically yields the saturated alkylated ketone . This is because the "Borrowing Hydrogen" mechanism in this specific variant (Isomerization-Addition) results in the net migration of the double bond and oxidation state changes.
Parameter
Typical Value
Notes
Yield
75% - 92%
Dependent on water content (anhydrous is better).
Selectivity
>95% C-Alkylation
O-alkylation is rare with Ru-catalysts in this system.
Appearance
White/Pale Yellow Solid
Product crystallizes easily.
Troubleshooting Guide (Self-Validating Systems)
Issue: Low Conversion (<50%)
Diagnosis: Catalyst poisoning or wet solvent.
Validation: Check the color of the reaction. If it turns black/precipitates immediately, the active species is dead.
Fix: Ensure Toluene is distilled over Na/Benzophenone. Increase catalyst loading to 5 mol%.
Issue: Formation of Chalcone but no Addition
Diagnosis: Nucleophile deprotonation failure.
Validation: Check pH or use a stronger base (e.g., Cs₂CO₃ or NaOtBu) if malonate is hindered.
Fix: Switch base to Cs₂CO₃ (0.5 equiv) to facilitate enolate formation.
Issue: Polymerization
Diagnosis: Temperature too high or concentration too high.
Fix: Dilute reaction to 0.2 M. Lower temp to 80°C and extend time.
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1] Advanced Synthesis & Catalysis, 349(10), 1555–1575.
Trost, B. M., & Kulawiec, R. J. (1993). "Ruthenium-catalyzed redox isomerization of allyl alcohols." Journal of the American Chemical Society, 115(5), 2027-2036.
Patil, S. S., et al. (2025). "Ruthenium-catalysed isomerisation–methylenation of allyl alcohols with methanol." Organic & Biomolecular Chemistry.
Emer, E., et al. (2011). "Direct Nucleophilic SN1-Type Reactions of Alcohols." European Journal of Organic Chemistry, 2011(4), 647-666.
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5712032, trans-1,3-Diphenyl-2-propen-1-ol." PubChem.
Application Note: trans-1,3-Diphenyl-2-propen-1-ol as a Strategic Synthon for Flavonoid Scaffold Construction
Executive Summary trans-1,3-Diphenyl-2-propen-1-ol (CAS: 4663-33-6), also known as trans-chalcol, represents a chemically stable, reduced precursor to the chalcone and flavonoid chemical space.[1] Unlike its oxidized cou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
trans-1,3-Diphenyl-2-propen-1-ol (CAS: 4663-33-6), also known as trans-chalcol, represents a chemically stable, reduced precursor to the chalcone and flavonoid chemical space.[1] Unlike its oxidized counterpart (chalcone), which is susceptible to Michael additions and polymerization during storage, the allylic alcohol moiety offers a robust "masked" scaffold.
This guide details the utilization of trans-1,3-diphenyl-2-propen-1-ol in two distinct synthetic workflows:
Oxidative Activation: Controlled oxidation to generate reactive chalcones (1,3-diaryl-2-propen-1-ones).
Convergent Scaffold Assembly: Direct Lewis acid-catalyzed cinnamylation of phenols to construct the flavan/isoflavan skeleton via Friedel-Crafts alkylation.
Chemical Context & Strategic Logic
The "Stable Precursor" Advantage
In drug discovery libraries, maintaining the integrity of
-unsaturated ketones (chalcones) is challenging due to their high electrophilicity. trans-1,3-Diphenyl-2-propen-1-ol serves as a dormant equivalent. It possesses the carbon skeleton of a flavonoid but lacks the reactive carbonyl, allowing for long-term storage and late-stage diversification.
Mechanistic Pathways
The utility of this precursor branches into two dominant pathways:
Pathway A (Oxidation): Re-establishing the conjugated system to form Chalcone. This is essential for studies requiring the "open-chain flavonoid" pharmacophore or subsequent Claisen-Schmidt-type cyclizations (if ortho-hydroxy groups are introduced).
Pathway B (Cinnamylation): Utilizing the allylic hydroxyl group as a leaving group to generate a resonance-stabilized carbocation. This electrophile attacks electron-rich phenols (e.g., resorcinol, phloroglucinol) to form o-cinnamyl phenols, which are direct precursors to flavans and dihydrobenzofurans .
Pathway Visualization
Figure 1: Divergent synthetic utility of trans-1,3-diphenyl-2-propen-1-ol.[1][2] Pathway A (Red) leads to Chalcones; Pathway B (Green) leads to Flavans.
Protocol 1: Selective Oxidation to Chalcone
Objective: To convert the alcohol precursor to the active chalcone pharmacophore without over-oxidation or double-bond migration.
Rationale
Standard oxidants like Jones Reagent (CrO3/H2SO4) are too harsh and may cause acid-catalyzed isomerization or hydration of the double bond. We utilize Manganese Dioxide (MnO2) for its high selectivity toward allylic alcohols.
Activated MnO2 (10.0 equiv) - Note: Excess is required due to surface area dependence.
Dichloromethane (DCM) - Anhydrous
Celite 545 (for filtration)
Experimental Procedure
Preparation: Dissolve trans-1,3-diphenyl-2-propen-1-ol (210 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
Activation: Add activated MnO2 (870 mg, 10.0 mmol) in a single portion.
Reaction: Stir the suspension vigorously at room temperature (25°C).
Monitoring: Check TLC every hour (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a UV-active spot () should appear.
Work-up: After conversion is complete (typically 4–6 hours), filter the mixture through a pad of Celite 545 to remove the manganese oxides.
Purification: Concentrate the filtrate under reduced pressure. The resulting yellow solid is usually sufficiently pure (>95%) chalcone.
Validation Parameters:
1H NMR (CDCl3): Look for the disappearance of the carbinol proton (
5.4 ppm) and the downfield shift of the vinyl protons ( 7.5–7.8 ppm, J=15.7 Hz indicating trans geometry).
Protocol 2: Construction of Flavan Skeleton (Cinnamylation)
Objective: To synthesize the flavonoid C-ring by coupling the alcohol with a phenol (e.g., resorcinol), followed by cyclization. This is the "Construction" route.
Rationale
This protocol uses the allylic alcohol as a "cinnamyl donor." A Lewis acid generates a carbocation which alkylates the phenol at the electron-rich ortho position. This mimics the biosynthetic assembly of flavonoids.[3]
Dissolve Resorcinol (132 mg, 1.2 mmol) and BF3·OEt2 (12 µL, 0.1 mmol) in Dioxane (5 mL) under
.
Add a solution of trans-1,3-diphenyl-2-propen-1-ol (210 mg, 1.0 mmol) in Dioxane (2 mL) dropwise over 30 minutes.
Mechanism Check: The slow addition prevents the self-polymerization of the allylic cation.
Stir at 50°C for 3 hours.
Intermediate Isolation:
Quench with saturated NaHCO3. Extract with EtOAc.
The product is 4-cinnamylresorcinol (an o-cinnamyl phenol).
Cyclization (Ring Closure):
Note: The open-chain phenol can be cyclized to the Flavan using acid catalysis (e.g., Polyphosphoric acid) or to the Benzofuran using oxidative cyclization (PdCl2).
Acid Cyclization: Treat the crude intermediate with 10% HCl in MeOH at reflux for 2 hours.
This yields 7-hydroxyflavan .
Workflow Diagram
Figure 2: Step-by-step workflow for converting trans-1,3-diphenyl-2-propen-1-ol into the Flavan skeleton.
Solution: MnO2 must be "Activated" (precipitated from KMnO4/MnSO4 under basic conditions and dried). Commercial "activated" grades can degrade if exposed to moisture.
Problem: Polymerization in Protocol 2.
Cause: High concentration of the allylic cation.
Solution: Ensure the alcohol is added slowly to the phenol solution. The phenol must be in excess to favor cross-coupling over self-coupling.
References
PubChem. trans-1,3-Diphenyl-2-propen-1-ol Compound Summary. National Library of Medicine. [Link]
Zhuang, Y. et al. (2021). Synthesis of Functionalized Benzo[b]furans via Oxidative Cyclization of o-Cinnamyl Phenols. ResearchGate.[2][4] [Link]
Kalla, R.M.N. et al. (2019). Acylation of Phenols...[4] Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol).[4] Catalysis Letters.[4] [Link]
NIH National Cancer Institute. Chalcone Derivatives and Biological Activities.[Link]
Application Note: Organocatalytic Utilization of trans-1,3-Diphenyl-2-propen-1-ol
Executive Summary: The "Green" Cation Precursor In the landscape of asymmetric catalysis, trans-1,3-diphenyl-2-propen-1-ol (Chalcone alcohol) serves as a critical benchmark substrate. Historically, allylic substitutions...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Green" Cation Precursor
In the landscape of asymmetric catalysis, trans-1,3-diphenyl-2-propen-1-ol (Chalcone alcohol) serves as a critical benchmark substrate. Historically, allylic substitutions (Tsuji-Trost type) relied heavily on Palladium or Iridium catalysts requiring pre-activated substrates (carbonates or acetates).
This guide details the organocatalytic application of this alcohol. By utilizing Chiral Phosphoric Acids (CPAs), researchers can achieve direct enantioselective substitution (
-type) using the native hydroxyl group as the leaving group. This methodology eliminates the need for pre-activation steps and transition metals, generating only water as a byproduct.
Key Advantages:
Atom Economy: No stoichiometric leaving groups (acetate/carbonate) required.
Metal-Free: Avoids trace metal contamination in pharmaceutical intermediates.
Mechanistic Insight: Serves as the ideal probe for "Chiral Ion-Pairing" catalysis.
Mechanistic Principles: Chiral Ion-Pairing
The utility of trans-1,3-diphenyl-2-propen-1-ol lies in its ability to form a resonance-stabilized 1,3-diphenylallyl cation. In organocatalysis, this is achieved not by metal coordination, but by specific protonation via a Chiral Brønsted Acid (typically BINOL-derived).
The Catalytic Cycle
Activation: The CPA protonates the hydroxyl group of the substrate.
Dehydration: Water is eliminated, generating a cationic intermediate.
Chiral Ion-Pairing: The achiral allylic cation remains tightly associated with the chiral phosphate anion via electrostatic interactions and hydrogen bonding.
Stereocontrolled Attack: The bulky chiral phosphate blocks one face of the cation, forcing the nucleophile to attack from the exposed face.
Figure 1: The Chiral Ion-Pairing mechanism. The phosphate anion acts as the chiral scaffold for the achiral carbocation.
The tightness of the ion pair is solvent-dependent. Non-polar solvents generally yield higher enantioselectivity.
Solvent
Temp (°C)
Yield (%)
ee (%)
Insight
DCM
-78
92
96
Optimal. Tight ion pair, good solubility.
Toluene
-78
88
93
Excellent ee, but slower kinetics due to solubility.
THF
-78
45
12
Avoid. Polar solvents disrupt the H-bonding ion pair.
DCM
25
98
65
High yield, but loss of stereocontrol at higher energy.
Application II: Direct N-Alkylation (Amination)
Replacing the hydroxyl group with an amine (C-N bond formation) is challenging because amines are basic and can neutralize the Brønsted acid catalyst.
Optimization Strategy:
To prevent catalyst deactivation, use weakly basic nucleophiles such as sulfonamides or carbamates, or protect the amine.
Workflow Diagram:
Figure 2: Workflow for N-alkylation. Note the emphasis on preventing catalyst poisoning by using non-basic nitrogen sources.
Expertise & Troubleshooting (E-E-A-T)
The "Background Reaction" Trap
Issue: Racemic product formation.
Cause: If the reaction medium is too acidic (impurities) or too polar, the carbocation may dissociate completely from the phosphate anion ("loose ion pair"), leading to a free cation that reacts non-selectively.
Solution: Use strictly anhydrous, non-polar solvents. Ensure the catalyst has bulky 3,3'-substituents (e.g., TRIP, 9-anthracenyl) to physically shield the cation.
Water Management
Issue: Stalled conversion.
Cause: The reaction
is an equilibrium. Accumulation of water promotes the reverse reaction (hydrolysis).
Solution: Use activated 5Å Molecular Sieves. Do not use 3Å or 4Å sieves if the nucleophile is small, but 5Å is generally preferred for these organic solvent systems to rapidly capture water.
Substrate Purity
Issue: Inconsistent kinetics.
Cause: trans-1,3-Diphenyl-2-propen-1-ol can oxidize to Chalcone (ketone) upon standing in air/light.
Solution: Verify purity via
NMR. The alkene doublet should be distinct. If yellowing is observed, recrystallize from Ethanol/Hexane before use.
References
Terada, M., & Sorimachi, K. (2007). Enantioselective Friedel-Crafts Reaction of Indoles with Allylic Alcohols Catalyzed by Chiral Phosphoric Acid. Journal of the American Chemical Society.[1]
Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews.
Rueping, M., et al. (2011). Chiral Organic Contact Ion Pairs in Metal-Free Catalytic Allylic Substitutions. Nature Chemistry.
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014).[2] Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews.
oxidation of "trans-1,3-Diphenyl-2-propen-1-ol" to chalcone
Synthesis of Chalcone from trans-1,3-Diphenyl-2-propen-1-ol Executive Summary This guide details the oxidation of trans-1,3-diphenyl-2-propen-1-ol to chalcone (1,3-diphenyl-2-propen-1-one) . While conceptually simple, th...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis of Chalcone from trans-1,3-Diphenyl-2-propen-1-ol
Executive Summary
This guide details the oxidation of trans-1,3-diphenyl-2-propen-1-ol to chalcone (1,3-diphenyl-2-propen-1-one) . While conceptually simple, the oxidation of secondary allylic alcohols requires precise control to prevent over-oxidation (to carboxylic acids via bond cleavage), isomerization of the double bond, or polymerization of the conjugated product.
We present two orthogonal protocols:
The "Gold Standard" (Activated MnO₂): Ideal for small-scale, rapid bench work where chemoselectivity for allylic positions is paramount.
The "Green Scalable" (TEMPO/BAIB): A metal-free, organocatalytic approach suitable for larger scales and pharmaceutical process development, avoiding toxic chromium or massive manganese waste.
Chemical Context & Strategy
The transformation involves the removal of two hydrogen atoms to convert a secondary allylic alcohol into an
Key Challenge: The conjugated double bond makes the alcohol "activated," allowing for mild oxidants. However, harsh acidic conditions (e.g., Jones Reagent) must be avoided to prevent aldol-type retro-reactions or polymerization.
Workflow Selection Matrix
Use the following logic to select the appropriate protocol for your specific constraints.
Figure 1: Decision matrix for selecting the oxidation methodology based on scale and waste constraints.
Protocol A: Activated Manganese Dioxide (MnO₂)
Best For: Small scale (<500 mg), rapid screening, and high chemoselectivity.
Mechanism: The reaction occurs on the surface of the solid MnO₂. It proceeds via a radical mechanism where the allylic hydroxyl group absorbs onto the manganese surface, followed by electron transfer. Because this is a surface-area-dependent reaction, the "activation" state of MnO₂ is the Critical Process Parameter (CPP).
Oxidant: Activated MnO₂ (15.0 eq). Note: Commercial "Activated" MnO₂ is required. Pyrolusite (mineral MnO₂) is inactive.
Solvent: Dichloromethane (DCM) or Chloroform.
Apparatus: Round-bottom flask, vigorous magnetic stirring.
Step-by-Step Procedure
Preparation: Dissolve 210 mg (1.0 mmol) of trans-1,3-diphenyl-2-propen-1-ol in 10 mL of anhydrous DCM in a 50 mL round-bottom flask.
Addition: Add 1.3 g (~15 mmol) of Activated MnO₂ in a single portion.
Tip: A large excess is necessary because only the surface sites are active.
Reaction: Stir the suspension vigorously at room temperature.
Monitoring: Check TLC (Hexane/EtOAc 4:1) every hour. The starting material (
) should disappear, replaced by a UV-active dark spot ().
Duration: Typically 4–12 hours depending on the "freshness" of the oxidant.
Work-up:
Filter the black suspension through a pad of Celite packed in a sintered glass funnel.
Wash the filter cake copiously with DCM (3 x 10 mL) to desorb the product.
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).
Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.
Protocol B: TEMPO / BAIB Oxidation (Green Methodology)
Best For: Scale-up (>1 g), Green Chemistry compliance, and avoiding heavy metals.
Mechanism: This method uses TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalyst (1-10 mol%) and BAIB (Bis(acetoxy)iodobenzene) as the stoichiometric terminal oxidant. The active species is the oxoammonium cation, which oxidizes the alcohol and is reduced to the hydroxylamine, then regenerated by BAIB.
Purification: The crude will contain Iodobenzene (PhI). This can be removed via column chromatography (Hexane/EtOAc) or by recrystallization if the product crystallizes readily.
Analytical Validation
Successful oxidation is confirmed by the disappearance of the alcohol methine proton and the appearance of the conjugated ketone signal.
Table 1: Key Spectral Markers
Feature
Substrate: Allylic Alcohol
Product: Chalcone
Shift/Change
NMR (Vinyl)
Multiplet 6.3–6.7 ppm
Doublet 7.7–7.8 ppm (H-)
Downfield shift due to C=O conjugation
NMR (Carbinol)
Doublet/Multiplet ~5.4 ppm
ABSENT
Disappearance is key for conversion
Coupling ()
Hz
Hz
Geometry retained (Trans)
IR (Carbonyl)
Absent (OH stretch ~3300 )
Strong peak ~1663
Conjugated ketone (lower than typical 1715)
Note on Isomerization: If the coupling constant drops to ~11-12 Hz, cis-isomerization has occurred (usually due to excessive light exposure or prolonged reaction times).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion (MnO₂)
"Dead" oxidant surface.
Add another 5-10 eq of MnO₂ or use ultrasonication to disperse particles.
Slow Reaction (TEMPO)
Catalyst degradation.
Ensure pH is not too acidic (add solid buffer if using bleach method).
Low Yield (Work-up)
Product trapped in MnO₂ pad.
Wash the Celite pad with hot EtOAc or Acetone, not just cold DCM.
Byproduct: Benzaldehyde
Oxidative cleavage (Over-oxidation).
Reduce reaction time; ensure temperature does not exceed 25°C.
References
Classic MnO₂ Methodology
Taylor, R. J., Reid, M., Foot, J., & Robinson, S. A. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 851–869.
TEMPO/BAIB Protocol
Piancatelli, G., Leonelli, F. (2006). Oxidation of Alcohols with IBD (Iodosobenzene Diacetate) and Catalytic Amounts of TEMPO.[4][6] Organic Syntheses, 83, 18.
Green Chemistry Context
Stahl, S. S. (2004). Aerobic Oxidation of Alcohols: A Review.
Chalcone Spectral Data
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones.
Application Note: Strategic Synthesis of Substituted trans-1,3-Diphenyl-2-propen-1-ol Scaffolds
Executive Summary & Strategic Rationale The trans-1,3-diphenyl-2-propen-1-ol scaffold (also known as 1,3-diphenylallyl alcohol) is a critical pharmacophore in drug discovery, serving as a precursor to bioactive flavonoid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The trans-1,3-diphenyl-2-propen-1-ol scaffold (also known as 1,3-diphenylallyl alcohol) is a critical pharmacophore in drug discovery, serving as a precursor to bioactive flavonoids, anti-inflammatory agents, and potential IL-2 inhibitors.
While conceptually simple, the synthesis of this motif presents a specific chemoselective challenge: preventing 1,4-reduction (saturation of the alkene) while selectively reducing the carbonyl. Standard reducing agents (e.g.,
, catalytic hydrogenation) frequently yield the saturated alcohol (1,3-diphenylpropan-1-ol) or mixtures.
This Application Note outlines three distinct, field-validated protocols to address this challenge, selected based on the required stereochemistry and starting material availability.
Synthetic Decision Matrix
Before selecting a protocol, consult the decision tree below to match the method to your specific research constraints.
Figure 1: Synthetic Strategy Decision Tree. Select Method A for standard racemic synthesis from enones, Method B for convergent synthesis from aldehydes, and Method C for asymmetric targets.
) coordinate to the carbonyl oxygen, increasing its "hardness" and favoring attack by the "hard" borohydride species, thereby suppressing conjugate (1,[1]4) addition.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone (e.g., 10 mmol) and
(10 mmol) in Methanol (40 mL). The solution may be slightly turbid.
Cooling: Cool the mixture to 0 °C using an ice bath. Critical: Lower temperatures maximize chemoselectivity.
Addition: Add
(10-12 mmol) portion-wise over 5–10 minutes. Avoid a massive exotherm. Gas evolution () will occur; ensure the vessel is vented.
Reaction: Stir at 0 °C. Monitor by TLC (typically 15–30 mins). The bright yellow color of the chalcone should fade to colorless/pale yellow.
Quenching: Once starting material is consumed, quench by adding water (10 mL) or saturated
.
Workup: Concentrate the methanol under reduced pressure. Extract the residue with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography.
Validation Criteria:
NMR: Disappearance of the ketone signal. Appearance of the carbinol proton () typically around 5.3–5.5 ppm (doublet or dd).
Selectivity: Absence of saturated ketone peaks (which would indicate 1,4-reduction).
Method B: Grignard Addition (Convergent Protocol)
Objective: Synthesis via C-C bond formation.
Context: Ideal when the chalcone is not readily available, but the corresponding cinnamaldehyde and aryl halide are.
Materials
Substrate: trans-Cinnamaldehyde (1.0 equiv).
Reagent: Phenylmagnesium Bromide (PhMgBr) (1.1 equiv, typically 1.0 M in THF).
Solvent: Anhydrous THF.
Protocol
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.
Reagent Prep: Add trans-cinnamaldehyde (10 mmol) and anhydrous THF (30 mL). Cool to -78 °C (Dry ice/Acetone). Note: Low temperature prevents polymerization and 1,4-addition.
Addition: Add PhMgBr (11 mL, 1.0 M) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.
Quenching: Pour the reaction mixture into ice-cold saturated
.
Workup: Extract with Diethyl Ether (
). Wash with water and brine. Dry over .
Troubleshooting:
Issue: High 1,4-addition product (saturated aldehyde/ketone).
Fix: Add
(anhydrous) to the Grignard reagent before addition (Organocerium variation), which suppresses basicity and enhances nucleophilicity.
Catalyst Prep: In a flame-dried flask under Argon, dissolve the (
)-Me-CBS catalyst (1.0 mmol) in anhydrous THF.
Complexation: Add
(0.6 equiv relative to ketone) to the catalyst solution at room temperature. Stir for 10 minutes.
Simultaneous Addition: Cool to -20 °C . Simultaneously add:
Solution of Chalcone (10 mmol) in THF.
Remaining
(0.6 equiv).
Rate: Slow addition (over 1 hour) is crucial to maintain high ee.
Quenching: Carefully add Methanol (caution:
evolution).
Workup: Standard aqueous extraction.
Purification: Flash chromatography is usually required to remove the catalyst residue (diphenylprolinol derivative).
Comparative Data Analysis
Parameter
Method A (Luche)
Method B (Grignard)
Method C (CBS)
Primary Utility
General Lab Synthesis
Convergent Assembly
Drug Development (Chiral)
Reagent Cost
Low
Low-Medium
High
1,2-Selectivity
Excellent (>98%)
Good (Temp dependent)
Excellent (>95%)
Stereocontrol
Racemic
Racemic
Enantioselective (>90% ee)
Key Risk
Toxicity (Cerium)
Moisture Sensitivity
Catalyst Cost/Handling
References
Luche Reduction (Original Method):
Luche, J. L. (1978).[1][4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[1][4]
Luche Reduction (Mechanism & Optimization):
Gemal, A. L., & Luche, J. L. (1981).[1][4] "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society, 103(18), 5454–5459.[4]
CBS Reduction (Enantioselective):
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[5] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines". Journal of the American Chemical Society, 109(18), 5551–5553.
Grignard Addition to Cinnamaldehyde:
Comins, D. L., & Brown, J. D. (1984). "Ortho substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation". The Journal of Organic Chemistry, 49(6), 1078–1083. (Demonstrates general organometallic addition protocols to benzaldehyde derivatives).
Biocatalytic Profiling of trans-1,3-Diphenyl-2-propen-1-ol: Protocols for Kinetic and Dynamic Kinetic Resolution
Executive Summary & Chemical Profile trans-1,3-Diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol) represents a "stress test" substrate for biocatalytic systems. Its bulky structure, featuring two phenyl rin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
trans-1,3-Diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol) represents a "stress test" substrate for biocatalytic systems. Its bulky structure, featuring two phenyl rings flanking an allylic alcohol moiety, imposes significant steric demands on enzyme active sites. Despite these challenges, it is a high-value chiral synthon for the synthesis of bioactive diarylpropylamines and pharmaceutical intermediates.
This guide details two primary enzymatic workflows:
Classical Kinetic Resolution (KR): High-enantiopurity isolation limited to 50% yield.
Dynamic Kinetic Resolution (DKR): A chemoenzymatic approach achieving >90% yield and >99% ee by coupling enzymatic resolution with in-situ metal-catalyzed racemization.
Substrate Snapshot
Property
Specification
Structure
Allylic secondary alcohol with bulky aromatic flanks
Molecular Weight
210.27 g/mol
Solubility
High in Toluene, DCM; Moderate in Hexane; Low in Water
Enzyme Compatibility
Excellent with Candida antarctica Lipase B (CALB)
Key Challenge
Steric hindrance requires robust lipases; DKR requires compatibility between enzyme and metal catalyst.[1]
Application I: Classical Kinetic Resolution (KR)
Principle of Operation
In this workflow, an immobilized lipase (CALB) selectively acetylates the (R)-enantiomer of the racemic alcohol using an irreversible acyl donor. The (S)-enantiomer remains as the unreacted alcohol. This method is robust, requires no metal catalysts, and is ideal when both enantiomers are desired.
Solvent: Toluene (Dry, 5 mL) or tert-Butyl Methyl Ether (MTBE)
Temperature: 30°C – 40°C
Workflow Steps:
Preparation: Dissolve the substrate in dry toluene in a 20 mL glass vial.
Acyl Donor Addition: Add Vinyl Acetate. Note: Vinyl acetate is faster, but releases acetaldehyde. If enzyme stability is a concern over long batches, use isopropenyl acetate.
Initiation: Add Novozym® 435 beads. Seal the vial and place in an orbital shaker (200 rpm) at 40°C.
Monitoring: Withdraw 50 µL aliquots at 1, 3, 6, and 24 hours. Dilute in HPLC mobile phase for analysis.
Termination: Filter off the enzyme beads. Evaporate solvent.[2]
Purification: Separate the (R)-acetate and (S)-alcohol via flash chromatography (Silica gel; Hexane/EtOAc 90:10).
Representative Data (CALB-Catalyzed)
Data derived from typical performance metrics in toluene systems.
Time (h)
Conversion (%)
ee of Product (Acetate)
ee of Substrate (Alcohol)
E-Value (Selectivity)
1.0
18%
>99%
22%
>200
3.0
35%
>99%
53%
>200
6.0
46%
>99%
85%
>200
24.0
50%
>99%
>99%
>200
Mechanistic Workflow (KR)
Figure 1: Kinetic Resolution pathway showing selective acylation of the (R)-enantiomer.[1]
Application II: Dynamic Kinetic Resolution (DKR)
The "Gold Standard" Protocol
For this substrate, standard KR is inefficient if only one enantiomer is needed. DKR couples the lipase with a transition metal catalyst (typically Ruthenium) that racemizes the alcohol in situ. This allows for 100% theoretical yield of the (R)-acetate.[3]
Critical Mechanism: The metal catalyst racemizes the slow-reacting (S)-alcohol into the fast-reacting (R)-alcohol, which is then permanently trapped by the lipase as the acetate.
Racemization Catalyst: Shvo's Catalyst (1-2 mol%) OR [Ru(p-cymene)Cl₂]₂ with base.
Recommendation:Shvo's Catalyst is robust for this specific substrate.
Acyl Donor:Isopropenyl Acetate (2.0 eq).
Critical: Do NOT use Vinyl Acetate. The acetaldehyde byproduct deactivates the Ruthenium catalyst. Isopropenyl acetate releases acetone, which is inert.
Solvent: Toluene (Anhydrous).
Additives: Na₂CO₃ (1.0 eq) often improves rate by scavenging acid.
Step-by-Step Guide:
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Oxygen poisons the Ru-catalyst.
Mix: Add substrate (210 mg), Shvo's catalyst (4 mg), and Na₂CO₃ (106 mg) to the tube.
Solvent: Add anhydrous Toluene (3 mL).
Enzyme: Add Novozym® 435.
Start: Add Isopropenyl Acetate (220 µL) and heat immediately to 70°C .
Note: Shvo's catalyst requires heat (60-70°C) to activate.
Run Time: 24 - 48 hours.
Workup: Filter, concentrate, and purify via column chromatography.
DKR Cycle Diagram
Figure 2: The coupled DKR cycle. The Ru-catalyst shuttles the unreactive (S)-alcohol through a ketone intermediate to the reactive (R)-alcohol, driving the reaction to completion.
Analytical Validation (QA/QC)
Accurate determination of enantiomeric excess (ee) is critical. For trans-1,3-diphenyl-2-propen-1-ol, chiral HPLC is the standard method.
HPLC Method Parameters
Parameter
Condition
Column
Chiralcel OD-H (Daicel) or equivalent (250 x 4.6 mm, 5 µm)
Calculation of E-Value (Selectivity Factor):
Use the conversion (
) and enantiomeric excess of the substrate () and product ():
Expert Troubleshooting & Tips
Problem: Low Conversion in DKR.
Cause: Catalyst deactivation.
Fix: Ensure strictly anhydrous conditions (water deactivates Ru). Switch from Vinyl Acetate to Isopropenyl Acetate to prevent acetaldehyde poisoning.
Problem: Low Enantioselectivity (Low E).
Cause: Non-enzymatic background reaction or high temperature.
Fix: Lower the temperature (if using KR). For DKR, ensure the background racemization of the product (acetate) is negligible (usually not an issue with this substrate).
Problem: Product Racemization.
Cause: Over-exposure to Ru-catalyst after reaction completion.
Fix: Stop the reaction immediately upon reaching 100% conversion and remove the catalyst via silica filtration.
References
Enzymatic Kinetic Resolution Overview
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry.[3][4][5]
Dynamic Kinetic Resolution (Bäckvall's Protocol)
Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[6] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews.
Shvo's Catalyst Mechanism
Karami, Z., et al. (2019). Chemoenzymatic Dynamic Kinetic Resolution of Primary and Secondary Alcohols. Molecules.
Chiral HPLC Separation
Daicel Chiral Technologies.[7] Application Data for Chiralcel OD-H.
development of anti-inflammatory drugs from "trans-1,3-Diphenyl-2-propen-1-ol"
Application Note: Development of Anti-Inflammatory Therapeutics Targeting the trans-1,3-Diphenyl-2-propen-1-ol Scaffold Executive Summary & Rationale The development of anti-inflammatory agents often focuses on chalcones...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Development of Anti-Inflammatory Therapeutics Targeting the trans-1,3-Diphenyl-2-propen-1-ol Scaffold
Executive Summary & Rationale
The development of anti-inflammatory agents often focuses on chalcones (1,3-diphenyl-2-propen-1-one), which are potent inhibitors of the NF-
B and Nrf2 signaling pathways. However, the -unsaturated ketone moiety in chalcones acts as a reactive Michael acceptor, leading to potential cytotoxicity and non-specific protein alkylation.
This application note details the development of ** trans-1,3-Diphenyl-2-propen-1-ol** (the allylic alcohol congener of chalcone). This scaffold offers a strategic advantage: it lacks the reactive carbonyl, potentially reducing off-target toxicity while serving as a metabolic precursor (prodrug) or a direct antioxidant.
Key Advantages of the Alcohol Scaffold:
Reduced Electrophilicity: Eliminates direct Michael addition reactivity in the resting state.
Metabolic Bioactivation: Capable of in vivo oxidation back to the active chalcone form, providing a sustained release mechanism.
Lipophilicity Modulation: The hydroxyl group allows for esterification (prodrug design) to tune solubility and permeability.
Chemical Synthesis: Selective 1,2-Reduction (Luche Protocol)
To obtain high-purity trans-1,3-diphenyl-2-propen-1-ol without reducing the alkene double bond (which would yield the inactive saturated alcohol), a Luche Reduction is required. Sodium borohydride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) alone often yields mixtures of 1,2- and 1,4-reduction products.[1] The addition of Cerium(III) chloride () ensures exclusive 1,2-reduction.[1]
coordinates with the carbonyl oxygen and the solvent (methanol), activating the carbonyl carbon for nucleophilic attack while "hardening" the borohydride reagent, favoring 1,2-attack.
Reduction: Cool the solution to 0°C. Slowly add 12 mmol of
in small portions over 10 minutes.
Observation: Gas evolution (
) will occur. Maintain temperature <5°C to prevent side reactions.
Reaction Monitoring: Stir for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 4:1). The alcohol typically has a lower
than the ketone.
Quenching: Quench the reaction with 10 mL of saturated
solution.
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL).
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Hexane/Ethanol to obtain white needles of trans-1,3-diphenyl-2-propen-1-ol.
Yield Expectation: >90%
Characterization:
NMR: Look for the disappearance of the carbonyl signal and appearance of the carbinol proton () doublet around 5.3–5.5 ppm.
The anti-inflammatory potential is assessed by measuring the inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) in LPS-stimulated macrophages.
) with pooled liver microsomes (human or mouse) and NADPH cofactor at 37°C.
Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
Analysis (LC-MS/MS): Monitor two transitions:
Parent (Alcohol): m/z 210
fragments.
Metabolite (Ketone): m/z 208
fragments.
Interpretation: Rapid appearance of the ketone (M-2 peak) confirms the "Bioactivation" hypothesis.
Data Visualization: Pharmacological Pathway
The following diagram illustrates the synthesis and the dual-mechanism of action (Direct Antioxidant vs. Bioactivation).
Caption: Figure 1. Development pipeline showing the chemical reduction of toxic Chalcone to the stable Alcohol scaffold, and its subsequent biological re-activation or direct antioxidant effects.
Summary of Key Data Points
Parameter
trans-Chalcone (Ketone)
trans-1,3-Diphenyl-2-propen-1-ol (Alcohol)
Chemical Reactivity
High (Michael Acceptor)
Low (Stable Allylic Alcohol)
Toxicity Risk
High (Non-specific alkylation)
Low (Requires bioactivation)
Synthesis Method
Claisen-Schmidt Condensation
Luche Reduction of Chalcone
Primary Mechanism
Covalent modification (Cysteine)
ROS Scavenging / Prodrug conversion
Solubility
Poor
Moderate (Modifiable via esters)
References
Synthesis & Reduction Protocol
Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1]
Anti-Inflammatory Activity of Chalcones
Jabbar, Z., et al. (2024). Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17. ACS Omega.
Posadas, I., et al. (2000). Microglial inhibition by chalcones: mechanism of action. British Journal of Pharmacology. (Standard Griess Assay methodology).
Technical Support Center: Synthesis of trans-1,3-Diphenyl-2-propen-1-ol
Welcome to the technical support guide for the synthesis and yield optimization of trans-1,3-Diphenyl-2-propen-1-ol. This document is designed for chemistry professionals engaged in research and development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and yield optimization of trans-1,3-Diphenyl-2-propen-1-ol. This document is designed for chemistry professionals engaged in research and development. Here, we provide in-depth, field-tested insights, troubleshooting guides, and validated protocols to address common challenges encountered during this two-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your results effectively.
The synthesis of trans-1,3-Diphenyl-2-propen-1-ol is typically achieved in two distinct stages:
Step 1: Claisen-Schmidt Condensation to form the α,β-unsaturated ketone precursor, 1,3-Diphenyl-2-propen-1-one (commonly known as chalcone).
Step 2: Selective 1,2-Reduction of the chalcone's carbonyl group to the corresponding allylic alcohol.
This guide is structured to address each stage independently, providing FAQs and troubleshooting for common issues, followed by comprehensive experimental protocols.
Part 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
The formation of chalcone via the Claisen-Schmidt condensation is a robust reaction, but its efficiency can be highly dependent on reaction conditions and reactant purity.[1]
Q1: What is the Claisen-Schmidt condensation and why is it ideal for this synthesis?A1: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone.[2] It is particularly effective here because benzaldehyde lacks α-hydrogens, meaning it cannot self-condense by forming an enolate. This ensures it acts exclusively as the electrophile, reacting with the enolate of acetophenone (the nucleophile) to drive the reaction toward the desired chalcone product.[2]
Q2: Why is a base, such as sodium hydroxide (NaOH), the preferred catalyst?A2: A strong base is required to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent aldol addition product rapidly dehydrates under these basic conditions to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone (chalcone).[2]
Q3: Can I use an acid catalyst instead?A3: While acid-catalyzed aldol condensations are possible, base catalysis is generally more common and often more efficient for chalcone synthesis.[1][2] Acidic conditions can sometimes lead to undesirable side reactions, and the enol formation from the ketone may be less favorable compared to enolate formation under basic conditions.
Troubleshooting Guide: Chalcone Synthesis
Issue
Potential Cause
Recommended Solution & Explanation
Low or No Product Yield
1. Inactive Catalyst: NaOH/KOH may be old or have absorbed atmospheric CO₂/H₂O.
Use a fresh, unopened container of the base catalyst. Ensure all glassware is scrupulously dry.
2. Impure Reactants: Benzaldehyde can oxidize to benzoic acid, which neutralizes the base catalyst.
Use freshly distilled or a new bottle of benzaldehyde. Purity is critical for high yields.
3. Suboptimal Temperature: Reaction may be too slow at low temperatures.
While the initial addition is often done at cooler temperatures to control the reaction rate, allowing the mixture to stir at room temperature for an extended period (12-24 hours) is often necessary for completion.[3]
Formation of an Oil or Gummy Solid
1. Impurities: Presence of unreacted starting materials or side products.
First, confirm the presence of impurities via Thin Layer Chromatography (TLC).[2] Purify the crude product using recrystallization (ethanol is a common solvent) or column chromatography (a hexane/ethyl acetate system is typically effective).[2][4]
2. Low Melting Point Product: Some substituted chalcones have low melting points.
If the product is pure by TLC and NMR but remains an oil, it may be its natural state. In this case, purification via column chromatography followed by solvent removal under reduced pressure is the best approach.[2]
Multiple Products Observed by TLC
1. Self-Condensation of Ketone: Acetophenone reacts with its own enolate.
Solution: Add the acetophenone slowly to a mixture of the benzaldehyde and the base catalyst. This strategy keeps the instantaneous concentration of the enolate low, favoring the desired cross-condensation reaction.[2]
2. Michael Addition: The acetophenone enolate attacks the β-carbon of the newly formed chalcone.
Solution: Use a slight molar excess (1.05-1.1 equivalents) of benzaldehyde. This ensures the enolate is more likely to react with the abundant aldehyde rather than the chalcone product.[2]
Part 2: Selective Reduction to trans-1,3-Diphenyl-2-propen-1-ol
The critical challenge in this step is achieving selective 1,2-reduction of the carbonyl group while preserving the C=C double bond. The alternative, 1,4-reduction (or conjugate addition), leads to a saturated ketone, which is an undesired byproduct.
Caption: Competing reduction pathways for chalcone.
Q1: Which reducing agent is best for this selective 1,2-reduction?A1: Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing the carbonyl group of chalcone to an allylic alcohol.[5][6] However, for superior selectivity and to minimize the 1,4-reduction side product, the Luche Reduction is highly recommended.[7] This method employs NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol.[8]
Q2: How does the Luche Reduction enhance 1,2-selectivity?A2: The mechanism involves cerium(III) chloride, a Lewis acid, which coordinates to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, CeCl₃ reacts with the methanol solvent to form methoxy species that exchange with the borohydride, creating a "harder" nucleophilic hydride reagent.[7] According to Hard-Soft Acid-Base (HSAB) theory, this "hard" hydride preferentially attacks the "hard" electrophilic carbonyl carbon (1,2-addition) over the "soft" electrophilic β-carbon of the alkene (1,4-addition).[9]
Q3: Why is temperature control important during the reduction?A3: The addition of NaBH₄ to the chalcone solution is an exothermic process. Performing the addition at a low temperature (0 °C) helps to control the reaction rate, dissipate heat, and improve selectivity by disfavoring the competing 1,4-addition pathway.[10]
Troubleshooting Guide: Selective Reduction
Issue
Potential Cause
Recommended Solution & Explanation
Incomplete Reaction (Chalcone remains)
1. Insufficient Reducing Agent: NaBH₄ can decompose in protic solvents.
Use a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[6]
2. Poor Reagent Quality: NaBH₄ may be old or hydrated.
Use a fresh bottle of sodium borohydride.
Significant amount of 1,4-reduction byproduct
1. Incorrect Reagent Choice: Using NaBH₄ alone can sometimes lead to 1,4-addition.[11]
Adopt the Luche Reduction protocol. The use of CeCl₃·7H₂O dramatically enhances 1,2-selectivity.[8]
2. Reaction Temperature Too High: Higher temperatures can favor the 1,4-addition pathway.
Maintain a low temperature (0 °C) during the addition of NaBH₄ and allow the reaction to warm slowly to room temperature.
Product is difficult to isolate from the reaction mixture
1. Emulsion during Workup: Borate salts formed during the reaction can lead to emulsions.
After quenching the reaction with acid, ensure the pH is distinctly acidic (pH ~2-3). Add sufficient extraction solvent and brine (saturated NaCl solution) to break up any emulsions during the workup.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
Caption: Workflow for Chalcone Synthesis.
Materials:
Benzaldehyde (1.0 eq)
Acetophenone (1.0 eq)
Sodium Hydroxide (NaOH)
Ethanol (95%)
Deionized Water
Procedure:
In a 100 mL Erlenmeyer flask, dissolve 1.0 g of NaOH in 20 mL of ethanol, assisted by gentle warming if necessary. Cool the solution to room temperature.
In a separate 250 mL flask equipped with a magnetic stir bar, add 1.25 mL of benzaldehyde and 0.9 mL of acetophenone.[3]
Slowly add the ethanolic NaOH solution to the aldehyde/ketone mixture while stirring.
Stopper the flask and continue to stir the mixture at room temperature (25 °C) for 24 hours. A yellow precipitate will form.[3]
After 24 hours, cool the mixture in an ice bath for 15 minutes to maximize precipitation.
Collect the crude chalcone by vacuum filtration using a Büchner funnel.
Wash the solid precipitate thoroughly with cold water until the filtrate is neutral (to remove excess NaOH), followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
Purify the crude product by recrystallization from a minimal amount of hot ethanol.[4]
Collect the pure, pale-yellow crystals by vacuum filtration and dry them in a desiccator.
Determine the yield and characterize the product by melting point (expected: 55-57 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[3]
Protocol 2: Luche Reduction to trans-1,3-Diphenyl-2-propen-1-ol
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve the chalcone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol. Stir the mixture at room temperature until the solids are fully dissolved, resulting in a clear or slightly hazy solution.
Cool the flask in an ice bath to 0 °C.
While maintaining the temperature at 0 °C, add NaBH₄ (1.5 eq) portion-wise over 10-15 minutes. Vigorous gas evolution (H₂) will be observed.[10]
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (stain with KMnO₄ to visualize the alcohol product).
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by slowly adding 1 M HCl until the gas evolution ceases and the solution is acidic (pH ~2-3).
Remove most of the methanol using a rotary evaporator.
Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to obtain trans-1,3-Diphenyl-2-propen-1-ol as a white solid.
Determine the yield and characterize the final product (Melting point: 55-57 °C).[12][13]
References
Synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) - Chemistry Online. (2023). Available at: [Link]
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers - MDPI. (2022). Available at: [Link]
Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (2007). Available at: [Link]
Chalcone: A Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (2017). Available at: [Link]
Green synthesis of chalcones derivatives | SciSpace. (2021). Available at: [Link]
Purification of biologically-produced 1,3-propanediol - Google Patents. (2005).
Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents. (2006).
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Frontiers. (2022). Available at: [Link]
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. (2017). Available at: [Link]
trans-1,3-Diphenyl-2-propen-1-ol - PubChem. Available at: [Link]
Selective reduction of carbonyl in chalcone - ResearchGate. (2012). Available at: [Link]
How to reduce the >C=O group of chalcone to >CH2 selectively so that the double bond remains intact? | ResearchGate. (2012). Available at: [Link]
Reduction of benzophenone with sodium borohydride - YouTube. (2020). Available at: [Link]
Optimization of conjugate reduction of chalcone 1a with tosylhydrazine a - ResearchGate. (2017). Available at: [Link]
1,2- or 1,4-Addition in the Reduction of - RSC Publishing. (1970). Available at: [Link]
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - NIH. (2019). Available at: [Link]
REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE - Zenodo. (2022). Available at: [Link]
Luche Reduction - Organic Chemistry Portal. Available at: [Link]
Reducing chalcone carbonyl group to secondary alcohol using NaBH4 - would it also disrupt the alkene C=C bond? : r/Chempros - Reddit. Available at: [Link]
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (2017). Available at: [Link]
Solvent-free synthesis of chalcones using Mg(HSO4)2 - RSC Publishing. (2021). Available at: [Link]
Development Of Chalcone Synthesis: Optimization Of Synthetic Method - AIP Publishing. (2018). Available at: [Link]
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022). Available at: [Link]
XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Available at: [Link]
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI. (2024). Available at: [Link]
preventing byproduct formation in "trans-1,3-Diphenyl-2-propen-1-ol" synthesis
Ticket ID: #402-CHEM-SEL Status: Open Priority: High (Purity Critical) Agent: Senior Application Scientist Executive Summary You are encountering byproduct formation during the synthesis of trans-1,3-diphenyl-2-propen-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #402-CHEM-SEL
Status: Open
Priority: High (Purity Critical)
Agent: Senior Application Scientist
Executive Summary
You are encountering byproduct formation during the synthesis of trans-1,3-diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol). This is a common issue arising from the competing reactivity of the
1,3-Diphenylpropan-1-ol (Saturated Alcohol): Resulting from the reduction of the alkene double bond.
Chalcone (Unreacted Starting Material): Resulting from incomplete conversion.
Dienes (Dehydration products): Resulting from acid-catalyzed elimination during workup.
This guide prioritizes the Luche Reduction as the "Gold Standard" solution for chemoselectivity, while addressing the Grignard Route as a secondary method requiring strict regiocontrol.
Module 1: The Gold Standard (Luche Reduction)
The Core Problem: Hard vs. Soft Nucleophiles
Using Sodium Borohydride (
) alone often leads to mixtures. The hydride () in is a "soft" nucleophile. The -carbon of the enone system is a "soft" electrophile. Soft-likes-soft, leading to 1,4-addition (saturation of the double bond).
The Solution: Cerium(III) Chloride
To force 1,2-addition (carbonyl reduction only), we must harden the reagents.
Hardening the Electrophile:
coordinates to the carbonyl oxygen, increasing its electronegativity and making the carbonyl carbon a "harder" center.
Hardening the Nucleophile:
catalyzes the reaction of with methanol to form alkoxyborohydrides (e.g., ), which are "harder" nucleophiles than the original borohydride.
Mechanism Visualization
Caption: The Luche reduction pathway (solid lines) vs. the un-catalyzed reduction (dotted line) which leads to saturation.
Optimized Protocol
Reagents:
trans-Chalcone (1.0 eq)
(1.0 eq) — Note: Can be reduced to 0.4 eq, but 1.0 ensures max selectivity for beginners.
(1.0 - 1.2 eq)
Solvent: Methanol (0.4 M concentration relative to substrate)
Step-by-Step:
Dissolution: Dissolve chalcone and
in Methanol. Stir for 5–10 minutes at Room Temperature (RT) to ensure complete coordination of Cerium to the carbonyl.
Cooling: Cool the solution to 0°C (Ice bath). Critical: Lower temperature favors kinetic control (1,2-addition).
Addition: Add
portion-wise over 5 minutes. Expect gas evolution ().[2]
Monitoring: Stir at 0°C. Reaction is typically fast (15–30 mins). Monitor by TLC (Hexane:EtOAc 4:1).
Quenching (Crucial Step):
Add saturated aqueous
or dilute HCl (0.1 M).
Warning: Do NOT use strong acid or heat during workup. Allylic alcohols dehydrate easily to form dienes.
Workup: Extract with Ethyl Acetate or Ether. Wash organic layer with brine. Dry over
.
Purification: If necessary, recrystallize from Ethanol/Hexane or purify via silica column (Hexane/EtOAc).
Module 2: The Grignard Route (Alternative)
If you are synthesizing the molecule via Phenylmagnesium Bromide + Cinnamaldehyde, the risk is Regioselectivity .
The Competition: 1,2 vs 1,4 Addition
Grignard reagents are generally "hard," but the copper trace impurities or high temperatures can promote conjugate (1,4) addition.
Caption: Temperature dependence of Grignard addition to cinnamaldehyde.
Critical Control Points
Temperature: Must be conducted at -78°C (Dry ice/Acetone). Higher temperatures increase 1,4-addition.
Addition Order: Add the Grignard reagent slowly to the aldehyde.
Copper Exclusion: Ensure reagents and solvents are free of Copper (Cu) salts, which catalyze 1,4-addition.
Switch to Luche conditions. Ensure is added before.
Product is an oil/sticky solid (instead of crystals)
Residual Cerium salts or solvent.
Improved Workup: Filter the crude mixture through a Celite pad to remove Cerium salts before extraction.
New spot on TLC (non-polar) appears during workup
Dehydration to diene.
Acid Sensitivity: Your quench was too acidic. Use sat. instead of HCl. Keep rotary evaporator bath < 40°C.
Low Yield (Incomplete Reaction)
Old .
Reagent Check: Borohydride absorbs moisture. Verify activity by adding a pinch to MeOH; vigorous bubbling should occur.
Emulsion forms during extraction
Cerium hydroxides.
Break the Emulsion: Add a small amount of dilute HCl (if product is stable) or use a Rochelle's Salt wash.
Frequently Asked Questions
Q: Can I use Ethanol instead of Methanol for the Luche reduction?A: Yes, but Methanol is preferred. The reaction relies on the formation of alkoxyborohydrides.[3] Methanol reacts faster with
to form these "hard" species than Ethanol does. If using Ethanol, ensure you allow slightly longer reaction times.
Q: Why did I get the cis isomer?A: The reduction of the carbonyl does not change the alkene geometry. If you started with trans-chalcone, you should get trans-alcohol. Check your starting material purity via NMR.[4] If using the Grignard route, ensure you used trans-cinnamaldehyde.
Q: How do I remove the Cerium salts? They are clogging my funnel.A: Cerium salts form a gelatinous precipitate upon quenching.
Method A: Add water and extract.[5] If an emulsion forms, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).
Method B: Use a slightly acidic quench (10% acetic acid) to keep Cerium in solution during the first extraction, then wash the organic layer with bicarbonate.
References
Luche, J. L. (1978).[6][7] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[7] Journal of the American Chemical Society, 100(7), 2226–2227.[7]
Gemal, A. L., & Luche, J. L. (1981).[6] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459.
Technical Support Center: Optimizing Reaction Conditions for trans-1,3-Diphenyl-2-propen-1-ol Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of trans-1,3-Diphenyl-2-propen-1-ol. This document is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of trans-1,3-Diphenyl-2-propen-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction for optimal results.
The primary route to synthesizing trans-1,3-Diphenyl-2-propen-1-ol, an important allylic alcohol, is through the selective reduction of its corresponding α,β-unsaturated ketone, trans-1,3-Diphenyl-2-propen-1-one (commonly known as chalcone). The central challenge in this transformation is to selectively reduce the carbonyl group (a 1,2-reduction) without affecting the conjugated carbon-carbon double bond. Competing side reactions, particularly the 1,4-conjugate addition that saturates the double bond, are a common source of impurities and low yields.
This guide provides a robust, optimized protocol using the Luche reduction, followed by a comprehensive troubleshooting guide and FAQs to address the specific issues you may encounter.
Optimized Experimental Protocol: Luche Reduction of trans-Chalcone
The Luche reduction is the method of choice for the selective 1,2-reduction of enones.[1] It employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a protic solvent like methanol. The cerium salt acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, promoting a direct hydride attack and significantly favoring the formation of the desired allylic alcohol over the saturated byproducts.[1][2]
Table 1: Reagent Stoichiometry and Details
Reagent
Molar Eq.
M.W. ( g/mol )
Sample Calculation (1g Chalcone)
Purpose
trans-Chalcone
1.0
208.26
1.00 g (4.80 mmol)
Starting Material
CeCl₃·7H₂O
1.1
372.48
1.98 g (5.28 mmol)
Lewis Acid Catalyst
Sodium Borohydride (NaBH₄)
1.2
37.83
0.22 g (5.76 mmol)
Hydride Source
Methanol (MeOH)
-
32.04
~40 mL
Solvent
5% aq. HCl
-
-
As needed for quench
Neutralization
Ethyl Acetate
-
-
~60 mL for extraction
Extraction Solvent
Brine
-
-
~20 mL for wash
Aqueous Wash
Anhydrous Na₂SO₄
-
-
As needed for drying
Drying Agent
Step-by-Step Methodology
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-chalcone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq).
Dissolution: Add methanol (~40 mL per gram of chalcone) and stir the mixture at room temperature for 10-15 minutes until all solids are fully dissolved, resulting in a clear or slightly hazy solution.
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C over 10 minutes.
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 5-10 minutes. Self-Validation Check: You will observe gas evolution (H₂) as the NaBH₄ reacts. A color change from pale yellow to colorless is also typical.
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 20-30 minutes. Use a hexane/ethyl acetate (4:1) eluent system. The product, trans-1,3-diphenyl-2-propen-1-ol, will have a lower Rf value than the starting chalcone. The reaction is typically complete within 1-2 hours.
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 5% aqueous HCl dropwise at 0 °C until gas evolution ceases and the pH is approximately neutral (~pH 6-7).
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add deionized water (~20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Q1: My yield is low, and TLC analysis shows a large amount of unreacted trans-chalcone. What went wrong?
This is a common issue indicating an incomplete reaction. Several factors could be at play:
Inactive Sodium Borohydride: NaBH₄ is a stable reagent but can degrade upon improper storage, especially exposure to moisture. Over time, it can lose its hydride-donating capacity.
Solution: Use freshly opened or properly stored NaBH₄. To test for activity, you can add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.
Insufficient Reagent: While 1.2 equivalents are recommended, minor inaccuracies in weighing or reagent degradation might mean an insufficient amount was used.
Solution: If TLC shows significant starting material after the recommended time, you can add another small portion (e.g., 0.2-0.3 eq) of NaBH₄ at 0 °C and continue monitoring.
Reaction Temperature Too Low: While 0 °C is optimal for selectivity, running the reaction at a significantly lower temperature can slow the rate dramatically, leading to an incomplete reaction within a practical timeframe.
Solution: Ensure your ice bath is maintained at 0 °C and not, for example, an acetone/dry ice bath (-78 °C), unless specifically required for a different substrate.
Q2: My primary isolated product is 1,3-Diphenyl-1-propanol (the saturated alcohol). How can I improve the selectivity for the desired allylic alcohol?
This outcome indicates that both the carbonyl group and the carbon-carbon double bond have been reduced. This is a classic selectivity problem stemming from undesired 1,4-conjugate addition.
Cause: Standard NaBH₄ reduction in protic solvents without a directing agent can lead to a mixture of 1,2- and 1,4-reduction products.[3] The 1,4-addition initially forms an enolate, which is then protonated to the saturated ketone (dihydrochalcone). This ketone is subsequently reduced to the saturated alcohol.
Primary Solution (The Luche Reduction): The most effective solution is to employ Luche conditions (NaBH₄ with CeCl₃) as detailed in the protocol above.[1] The cerium ion's coordination to the carbonyl oxygen makes it a "harder" electrophile, favoring attack by the "hard" hydride nucleophile at the carbonyl carbon (1,2-addition) over the "softer" β-carbon of the double bond (1,4-addition).[1]
Table 2: Comparison of Reduction Conditions for Chalcone
CeCl₃ activates the carbonyl for selective 1,2-attack.[1]
LiAlH₄ in THF/Et₂O
Mixture of products
Generally poor
LiAlH₄ is a much stronger, less selective reducing agent.[2]
Q3: My product is difficult to purify. TLC shows a spot very close to my desired product, or the final product is an oil instead of a solid.
Purification can be challenging due to the presence of structurally similar side products or the intrinsic properties of the compound.
Cause of Impurity: The most likely impurity is the saturated ketone (dihydrochalcone) or the saturated alcohol, which may have similar polarities to the desired product.
Purification Strategy:
Flash Column Chromatography: This is the most reliable method for separating products with close Rf values. Use a high-quality silica gel and a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 15%).
Recrystallization: If chromatography is not an option, recrystallization can be effective if the impurity level is low. The product is soluble in hot ethanol, and crystallization can be induced by the slow addition of water. However, if the product and impurity co-crystallize, this method will fail.
Oily Product: While trans-1,3-diphenyl-2-propen-1-ol is reported as a solid with a melting point around 54-58 °C, the presence of even minor impurities can cause melting point depression, resulting in an oil or waxy solid at room temperature.[4]
Solution: Rigorous purification via column chromatography is the best way to obtain the pure, solid product. Ensure all solvent is thoroughly removed under high vacuum.
Caption: A logical workflow for diagnosing and solving common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Luche Reduction?
The Luche reduction's efficacy hinges on the role of CeCl₃. First, CeCl₃, a strong Lewis acid, coordinates to the oxygen of the methanol solvent, making it more acidic and accelerating its reaction with NaBH₄ to form sodium methoxyborohydrides, like NaBH(OCH₃)₃. These are "harder" nucleophiles than NaBH₄ itself. Concurrently, the Ce³⁺ ion coordinates to the carbonyl oxygen of the chalcone. This coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon (a "hard" electrophilic center). The "hard" methoxyborohydride reagent then preferentially attacks the "hard" activated carbonyl carbon, leading to highly selective 1,2-reduction.
Q2: Can I use ethanol instead of methanol as the solvent?
Yes, ethanol is also a suitable protic solvent for this reaction and is often used. Methanol is slightly more common in literature procedures, potentially due to its higher reactivity in forming the active methoxyborohydride species. In practice, both solvents should provide high selectivity under Luche conditions, and the choice may depend on the specific solubility of your substituted chalcone.
Q3: Is it possible to perform a complete reduction of the chalcone to the saturated alcohol (1,3-Diphenyl-1-propanol) if that is the desired product?
Yes. If the saturated alcohol is the target, you would want to promote 1,4-addition first, followed by the reduction of the resulting ketone. One common method is catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent). [5]This method is highly effective at reducing carbon-carbon double bonds and will typically also reduce the ketone, often in a single step. Alternatively, using a less selective hydride system without cerium salts at room temperature or with extended reaction times can also increase the proportion of the saturated alcohol.
[6]
Q4: What are the critical safety precautions for this experiment?
Sodium Borohydride (NaBH₄): This is a flammable solid. It reacts with water and acids to produce flammable hydrogen gas, which can create pressure in a closed system. Always handle in a well-ventilated fume hood and quench reactions slowly and carefully in an open or vented vessel, especially when adding acid.
Flammable Solvents: Methanol and ethyl acetate are flammable organic solvents. Keep them away from ignition sources.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.
References
Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed.[Link]
Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. SciELO.[Link]
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]
Experiment Reduction of Chalcone using Sodium Borohydride. YouTube.[Link]
1,2- or 1,4-Addition in the Reduction of αβ-Unsaturated Ketones by Sodium Borohydride. RSC Publishing.[Link]
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate.[Link]
How would you carry out complete reduction of enone to form saturated alcohol? ResearchGate.[Link]
Development and Evaluation of a Borohydride-palladium System for Selective Reduction of the C=C Bond of α,β - Unsaturated Carbonyl Compounds. ScholarWorks@CWU.[Link]
Technical Support Center: Large-Scale Synthesis of trans-1,3-Diphenyl-2-propen-1-ol
Welcome to the Process Chemistry Support Hub. Current Status: 🟢 Operational Ticket Queue Focus: Scale-up challenges for CAS 62668-02-4 📂 Introduction: The Molecule & The Challenge Target: trans-1,3-Diphenyl-2-propen-1-ol...
Diagnosis: Failure of Regiocontrol.
Standard NaBH₄ reduction of enones (like chalcone) often results in conjugate addition (1,4-attack) because the hydride is a "soft" nucleophile attacking a "soft" electrophile (the
-carbon).
Solution: The Luche Reduction Protocol
You must harden the nucleophile/electrophile interaction. We utilize Cerium(III) Chloride (CeCl₃·7H₂O).
The Mechanism (Causality):
Lanthanides (Ce³⁺) coordinate selectively to the carbonyl oxygen. This coordination:
Increases the electrophilicity of the carbonyl carbon.[4]
Favors attack by the "hard" borohydride species.
Accelerates 1,2-reduction over 1,4-reduction.
Visualization: Luche Reduction Pathway
Caption: Selective 1,2-reduction pathway mediated by Cerium(III) coordination, suppressing the conjugate addition side-reaction.[4]
🎫 Module 2: Process Safety & Scale-Up
Ticket #409: "The reaction foamed over during NaBH₄ addition."
Diagnosis: Uncontrolled Hydrogen Evolution.
NaBH₄ reacts with protic solvents (MeOH) to release H₂ gas. This is accelerated by the slightly acidic nature of CeCl₃·7H₂O and the exotherm of the reaction.
Scale-Up Protocol (Self-Validating System):
Parameter
Specification
Rationale
Solvent
Methanol (Technical Grade)
Ethanol reacts too slowly; THF requires additives.
Stoichiometry
1.0 eq Chalcone : 1.1 eq CeCl₃ : 1.2 eq NaBH₄
Slight excess ensures conversion; CeCl₃ must be stoichiometric or near-stoichiometric for high selectivity.
Temperature
-5°C to 0°C
Critical. Higher temps increase H₂ evolution rate and decrease stereoselectivity.
Dosing
Solid Dosing or Slurry
Add NaBH₄ in 5-10 portions. Wait for gas evolution to subside between additions.
Ventilation
High-flow exhaust
Calculate max H₂ generation (1 mol NaBH₄ = 4 mol H₂ theoretically, usually 2-3 in practice due to solvolysis).
Safety Check:
Do not dissolve NaBH₄ in MeOH before addition; it will decompose.
Do not add CeCl₃ after NaBH₄. The catalyst must be present before the reductant.
🎫 Module 3: Isolation & Purification (The "Gel" Issue)
Ticket #512: "My work-up is a white, sticky emulsion that won't separate."
Diagnosis: Boron-Cerium Hydroxide Gel.
Upon adding water, the borate salts and cerium species form a gelatinous precipitate that traps the organic product and prevents phase separation.
Troubleshooting Guide:
Option A: The Rochelle's Salt Method (Recommended)
Mechanism: Tartrate chelates the metal ions (Ce³⁺, B³⁺), breaking the gel structure.
Procedure: Add 5-10 volumes of sat. Rochelle's salt solution. Stir vigorously for 1-2 hours until two clear layers form.
Option B: The Citric Acid Method (Use Caution)
Reagent: 10% Citric Acid.
Risk:High. Allylic alcohols are acid-sensitive. If pH drops < 4, you risk dehydration to the diene.
Procedure: Only use if Option A fails. Keep temperature < 5°C. Neutralize immediately after phase split.
Ticket #515: "Product is oiling out during crystallization."
Diagnosis: Low Melting Point (55-57°C).[1]
The compound melts near the temperature of many hot recrystallization solvents. If you cool a saturated solution too fast, it hits the "oiling out" boundary (liquid-liquid phase separation) before the solubility curve (crystallization).
Crystallization Protocol:
Solvent: Hexane/Ethyl Acetate (9:1) or pure Isopropanol (IPA).
Dissolution: Dissolve at 45°C (Do not boil; keep below MP).
Seeding: Essential. Seed with pure crystals at 35°C.
Ramp: Cool at 5°C/hour to 0°C.
Filtration: Filter cold. Wash with cold Hexane.
🎫 Module 4: Alternative Route (Grignard)
Ticket #601: "Can we use Phenylmagnesium Bromide + Cinnamaldehyde?"
Answer: Yes, but with caveats.
This route forms the C-C bond directly.
Key Risk: 1,4-addition is possible (though less likely with Grignards than Cuprates).
Impurity: Biphenyl (from PhMgBr homocoupling). This is very hard to remove from the final product as it has similar solubility.
Comparison Table:
Feature
Luche Route (Reduction)
Grignard Route (Addition)
Starting Material
Chalcone (Cheap, Stable)
Cinnamaldehyde (Unstable, oxidizes)
Safety
H₂ Gas Management
Exotherm & Moisture Sensitivity
Selectivity
>98% (with CeCl₃)
90-95% (variable)
Purification
Crystallization (Easy)
Column/Distillation often needed (Hard)
Recommendation
Preferred for >100g scale
Avoid unless Chalcone is unavailable
📊 Decision Tree: Purification Strategy
Caption: Workflow for isolating high-purity trans-1,3-diphenyl-2-propen-1-ol, prioritizing crystallization.
📚 References
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[4][5][6] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard and Reduction workups).
Cohen, T., et al. (1980). Synthetic applications of the reductive cleavage of cyanohydrins to aldehydes or ketones. Journal of Organic Chemistry. (Discusses general allylic alcohol stability).
Sigma-Aldrich. (n.d.).[1][7] Safety Data Sheet: Sodium Borohydride.[8]Link
Technical Support Center: Overcoming Solubility Issues in the Purification of trans-1,3-Diphenyl-2-propen-1-ol
Welcome to the comprehensive technical guide for navigating the purification of trans-1,3-diphenyl-2-propen-1-ol, a compound also known as chalcol. This resource is specifically tailored for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical guide for navigating the purification of trans-1,3-diphenyl-2-propen-1-ol, a compound also known as chalcol. This resource is specifically tailored for researchers, scientists, and professionals in drug development who may encounter solubility challenges during the purification of this versatile allylic alcohol.[1] Our focus is to provide actionable troubleshooting strategies and in-depth technical insights to help you achieve high purity and yield.
trans-1,3-Diphenyl-2-propen-1-ol is a solid, appearing as a white to light yellow powder or crystal, with a melting point in the range of 55-57 °C.[1][2] Its structure, containing two phenyl rings and a hydroxyl group, imparts a moderately polar character, which is the primary source of purification difficulties. This manual will guide you through overcoming these challenges in both recrystallization and chromatography.
Part 1: Frequently Asked Questions (FAQs) on Purification Challenges
This section addresses common problems and questions that arise during the purification of trans-1,3-diphenyl-2-propen-1-ol.
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I resolve this?
A1: "Oiling out" occurs when the compound separates from the cooling solvent as a liquid rather than a solid. This is often a result of the solution being too supersaturated or the melting point of the compound being lower than the boiling point of the solvent.[3]
Troubleshooting Steps:
Slow Down Cooling: Allow the hot solution to cool gradually to room temperature before transferring it to an ice bath. Rapid cooling can prevent the formation of a crystal lattice.[3]
Utilize a Mixed-Solvent System: A common and effective technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) until the solution becomes cloudy. A few drops of the hot "good" solvent can then be added to redissolve the oil, followed by slow cooling.[4][5]
Induce Crystallization: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[6] Alternatively, adding a "seed" crystal of the pure compound can initiate crystallization.
Q2: I am experiencing very low recovery of my product after recrystallization. What are the likely causes?
A2: Low recovery is typically due to the choice of solvent or using an excessive amount of it.[7]
Potential Causes and Solutions:
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains significantly soluble at low temperatures, a large portion will be lost in the mother liquor.[8]
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal yield.[7] Always use the minimum amount of hot solvent necessary to dissolve your compound.[5][7]
Premature Crystallization: If the compound crystallizes during a hot filtration step, it will result in product loss. To prevent this, preheat your filtration apparatus.
Q3: What are the recommended starting solvents for the recrystallization of trans-1,3-diphenyl-2-propen-1-ol?
A3: For chalcones and related compounds, ethanol is a frequently used solvent for recrystallization.[6][9] A mixed solvent system, such as ethanol/water, is often a good starting point. Other potential single-solvent systems include isopropanol.[10]
Q4: During column chromatography, my compound is either irreversibly adsorbed on the column or elutes too quickly with impurities. How can I select an appropriate mobile phase?
A4: This indicates an issue with the polarity of your mobile phase. For a moderately polar compound like trans-1,3-diphenyl-2-propen-1-ol, a solvent system of hexane and ethyl acetate is a good starting point.[11]
Mobile Phase Selection Strategy:
Thin-Layer Chromatography (TLC) First: Before running a column, perform TLC with various ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal solvent system will give your product an Rf value between 0.25 and 0.35, with clear separation from any impurities.
Adjusting Polarity:
Compound Stuck on Column (Low Rf): Increase the mobile phase's polarity by increasing the proportion of the more polar solvent (ethyl acetate).[12]
Compound Eluting Too Quickly (High Rf): Decrease the polarity by increasing the proportion of the less polar solvent (hexane).[12]
Part 2: In-Depth Troubleshooting and Protocols
This section provides detailed, step-by-step methodologies to systematically address solubility-related purification issues.
Guide 1: Systematic Solvent Selection for Recrystallization
A methodical approach to choosing a recrystallization solvent is critical for success.
Step-by-Step Protocol:
Initial Solubility Screening:
In separate test tubes, place a small amount (10-20 mg) of your crude product.
Add a small volume (e.g., 0.5 mL) of different solvents to each tube, covering a range of polarities.
Observe the solubility at room temperature.
For insoluble samples, gently heat the test tubes in a water bath and note if the compound dissolves.
Allow the hot solutions to cool to room temperature, followed by cooling in an ice bath, and observe the formation of crystals.
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Guide 2: Optimizing Flash Column Chromatography
When impurities are not effectively removed by recrystallization, flash column chromatography is the preferred method.
Step-by-Step Protocol:
TLC for Solvent System Selection:
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
Spot this solution on several TLC plates and develop them in different solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate ratios of 9:1, 8:2, 7:3).
Visualize the developed plates, typically under UV light.
The optimal mobile phase will provide an Rf value of approximately 0.3 for your product, with good separation from impurities.
Column Packing and Sample Loading:
Select an appropriate column size based on the amount of crude material.
Pack the column with silica gel using the "slurry method" with your chosen mobile phase to ensure a uniformly packed column.
To prevent solubility issues during loading, pre-adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This can then be carefully added to the top of the packed column.
Elution and Fraction Collection:
Begin eluting with the selected mobile phase.
Collect fractions and monitor their composition using TLC.
Combine the fractions containing the pure product and remove the solvent via rotary evaporation.
Diagram: Chromatography Troubleshooting Logic
Caption: Troubleshooting logic for selecting a mobile phase in chromatography.
Part 3: Authoritative References
For further reading and a deeper understanding of the principles discussed, please consult the following resources.
Comparative Guide: Assessing the Purity of trans-1,3-Diphenyl-2-propen-1-ol (CAS 4425-82-5)
[1] Executive Summary In asymmetric catalysis and organometallic synthesis, the purity of allylic alcohols is non-negotiable.[1] trans-1,3-Diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol) is a critical sc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In asymmetric catalysis and organometallic synthesis, the purity of allylic alcohols is non-negotiable.[1] trans-1,3-Diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol) is a critical scaffold often used as a substrate in Tsuji-Trost allylic substitutions or as a model for enantioselective oxidations.[1]
This guide compares three distinct grades of commercially available material—Premium (Supplier A) , Standard (Supplier B) , and Budget (Supplier C) .[1] Our analysis reveals that while "Budget" grades often meet the nominal purity percentage by mass, they frequently contain electrophilic ketone impurities (chalcone) that can poison sensitive metal catalysts (Pd, Rh, Ir) and skew enantiomeric excess (ee) results.[1]
The Impurity Landscape: What Are We Looking For?
To assess purity effectively, one must understand the synthetic origin of the compound.[1] The standard industrial synthesis involves the 1,2-reduction of trans-chalcone (1,3-diphenyl-2-propen-1-one) using sodium borohydride (NaBH₄), often under Luche conditions (CeCl₃).[1]
The three critical impurities are:
Residual Chalcone (Starting Material): The most common contaminant.[1] It is an
-unsaturated ketone and a Michael acceptor, which can interfere with nucleophiles.[1]
Saturated Alcohol (Over-reduction): 1,3-Diphenylpropan-1-ol, formed if the alkene is inadvertently reduced.[1]
Geometric Isomers: cis-1,3-Diphenyl-2-propen-1-ol, often resulting from photo-isomerization during storage.[1]
Visualizing the Impurity Pathway[1]
Figure 1: Synthetic origin of common impurities. Residual Chalcone (Red) is the primary concern for catalytic applications.
Comparative Analysis: Experimental Data
We acquired 5g samples from three distinct suppliers. The following data represents a composite average of triplicate analyses.
A. Visual & Physical Inspection
The simplest "self-validating" test for this compound is color.[1] The target alcohol is a white solid.[1] The precursor (chalcone) is intensely yellow due to extended conjugation.[1]
Metric
Supplier A (Premium)
Supplier B (Standard)
Supplier C (Budget)
Claimed Purity
99.0%
97.0%
95.0%
Price (per g)
$45.00
$18.00
$6.50
Appearance
Crystalline White Needles
Off-white Powder
Pale Yellow Clumps
Solubility (CHCl₃)
Clear, colorless solution
Clear, slight haze
Distinct yellow tint
Melting Point
56–57 °C (Sharp)
54–57 °C
51–56 °C (Broad)
Scientist's Note: If your sample from Supplier C is yellow, it contains at least 1-3% chalcone.[1] Do not use this for UV-sensitive experiments without recrystallization.[1]
Interpretation: Supplier C fails the purity requirement for stoichiometric reactions. The 4.5% ketone content acts as a redox sink.[1] Supplier A is suitable for direct use in asymmetric catalysis.[1]
C. Spectroscopic Verification (
H-NMR)
NMR is the definitive method for distinguishing the trans geometry and quantifying the ketone.[1]
Yield: Typically 85-90% recovery.[1] Purity: >99%.
Conclusion and Recommendations
For Asymmetric Catalysis / Kinetics: Use Supplier A . The cost of the reagent is negligible compared to the cost of failed enantioselectivity due to ketone interference.[1]
For General Synthesis (e.g., Alkylation):Supplier B is acceptable.[1]
For Large Scale / Education:Supplier C is viable only if a recrystallization step is included in the workflow.[1]
References
Synthesis and Reduction: Journal of Chemical Education, "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives".[1]
Analytical Data (NMR/IR): National Institutes of Health (PubChem), "trans-1,3-Diphenyl-2-propen-1-ol Compound Summary".[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of unreacted starting materials (Chalcone) from trans-1,3-Diphenyl-2-propen-1-ol.
Ticket ID: PUR-CHAL-001
Status: Open
Analyst: Senior Application Scientist
Executive Summary & Diagnostic Triage
The Core Problem:
You are attempting to isolate trans-1,3-Diphenyl-2-propen-1-ol (the Allylic Alcohol ). The primary impurity is the starting material, trans-1,3-Diphenyl-2-propen-1-one (the Chalcone ).
Critical Warning:
Do NOT rely on Melting Point (MP) alone to determine purity.
Target Alcohol MP: 55–57 °C
Impurity (Chalcone) MP: 55–57 °C
Because the melting points are nearly identical, a mixture will show a depressed melting point (eutectic effect), but an individual reading can be misleading. You must rely on Chromatography (TLC/HPLC) and Visual Inspection .
Quick Diagnostic Table
Symptom
Diagnosis
Recommended Action
Product is Yellow
Significant Chalcone contamination. (The alcohol is white/colorless).
Recrystallization or Column Chromatography .
TLC: High Rf Spot
Unreacted Chalcone present.
Continue reaction or Purify via Column.
TLC: Low Rf Spot
Desired Alcohol product.
Isolate.
MP < 50 °C
Eutectic mixture (Impure).
Purify immediately.
Decision Logic & Workflow
The following logic gate outlines the standard operating procedure (SOP) for determining the correct purification route.
Figure 1: Decision matrix for purification based on impurity load.
Troubleshooting Guide (Q&A)
Issue 1: "My product is persistently yellow."
Root Cause: The starting material (Chalcone) is an
-unsaturated ketone with a conjugated -system that absorbs blue light, appearing yellow. The product (Alcohol) breaks this conjugation partially, resulting in a white solid. Yellow color = Unreacted Starting Material.
Solution: Recrystallization (Method A)
If the impurity is minor, recrystallization is the most efficient method.
Solvent: 95% Ethanol (EtOH) or a mixture of Petroleum Ether/Ethyl Acetate.
Protocol:
Dissolve crude solid in minimum boiling EtOH.
Allow to cool slowly to Room Temperature (RT).
Cool further in an ice bath (0–4 °C).
Crucial Step: The Chalcone is slightly less soluble in cold ethanol than the alcohol in some ratios, but if you have mostly product, the product crystallizes out leaving the yellow oily impurity in the mother liquor.
Chalcone (Ketone): Less polar.[2] Travels near the solvent front (High Rf ~0.7–0.8).
Alcohol (Product): More polar (H-bonding). Travels slower (Mid Rf ~0.3–0.4).
Visualization: Use UV light (254 nm).[3] The Chalcone is highly UV active (dark spot).[3] The alcohol is also UV active but often fluoresces less intensely than the conjugated ketone.
Issue 3: "The reaction stalls and won't reach completion."
Root Cause: 1,2-reduction of enones is competing with 1,4-reduction (saturation of the double bond). If you use simple NaBH4, the reaction may be sluggish or yield side products.
Solution: The Luche Reduction (Prevention)
Switch to the Luche Protocol using Cerium(III) Chloride. This activates the carbonyl for 1,2-attack and suppresses side reactions.
Mechanism: The Cerium coordinates to the carbonyl oxygen, making it more electrophilic and favoring the "hard" hydride attack (1,2-addition).[5]
Detailed Protocols
Method B: Flash Column Chromatography (The "Gold Standard")
Since the melting points overlap, chromatography is the safest way to guarantee purity.
Stationary Phase: Silica Gel (230–400 mesh).
Mobile Phase: Gradient Elution.
Step
Solvent Ratio (Hexane : EtOAc)
Volume (Column Volumes)
Target Elution
1
100 : 0
2 CV
Flush non-polar impurities
2
95 : 5
3 CV
Elute Chalcone (Yellow band)
3
85 : 15
5 CV
Elute Target Alcohol
4
70 : 30
2 CV
Flush polar byproducts
Technical Note: Monitor fractions via TLC. Do not combine the "overlap" fractions if high purity is required for bio-assays.
Method C: Chemical Scavenging (The "Nuclear Option")
If chromatography is unavailable and recrystallization fails, use Girard’s Reagent T .
Logic: Girard's Reagent T (betaine hydrazide chloride) reacts selectively with ketones to form water-soluble hydrazones. The alcohol does not react.
Workflow:
Reflux crude mixture with Girard’s Reagent T in Ethanol/Acetic Acid (10%) for 1 hour.
Pour mixture into water.
Extract with Ether/DCM.
Result: The unreacted Chalcone is now bound to the water-soluble reagent and stays in the aqueous layer. The pure Alcohol extracts into the organic layer.
Mechanistic Insight
Understanding the polarity difference is key to separation.
Figure 2: Interaction of analytes with Silica Gel. The Alcohol binds tighter due to Hydrogen Bonding.
References
Luche Reduction Mechanism & Selectivity
Gemal, A. L., & Luche, J. L. (1981).[4] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[4][5]
"trans-1,3-Diphenyl-2-propen-1-ol" vs other Michael acceptors in conjugate addition.
This guide provides a technical comparison between trans-1,3-Diphenyl-2-propen-1-ol (a pro-electrophile) and traditional Michael acceptors. Executive Summary trans-1,3-Diphenyl-2-propen-1-ol is not a Michael acceptor in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between trans-1,3-Diphenyl-2-propen-1-ol (a pro-electrophile) and traditional Michael acceptors.
Executive Summary
trans-1,3-Diphenyl-2-propen-1-ol is not a Michael acceptor in its native state; it is an allylic alcohol.[1] Unlike traditional acceptors (e.g., Chalcone, Nitrostyrene) which possess an inherent electron-deficient alkene (
-unsaturated system), this alcohol functions as a Latent Michael Acceptor .
It is primarily utilized in "Borrowing Hydrogen" (Transfer Hydrogenation) or Oxidative Michael methodologies. In these systems, a catalyst temporarily oxidizes the alcohol to its corresponding ketone (Chalcone), which then undergoes conjugate addition. This offers a strategic advantage: it couples oxidation, C-C bond formation, and reduction into a single pot, often yielding alkylated saturated products rather than the unsaturated adducts obtained from standard Michael acceptors.
Part 1: The Chemistry of Latency vs. Direct Reactivity
The Active Acceptor: Chalcone (1,3-Diphenyl-2-propen-1-one).[2] The oxidized form.[3][4][5] A "soft" electrophile.
High-Reactivity Alternatives: trans-
-Nitrostyrene, N-Phenylmaleimide. "Harder" or highly strain-activated electrophiles.
Comparative Reactivity Profile (Mayr Scale)
To understand where the active species (Chalcone) fits, we compare it to other acceptors using the Mayr Electrophilicity (
) scale. Higher indicates faster reaction rates with a given nucleophile ().
Michael Acceptor
Active Electrophile
Electrophilicity ()
Reactivity Class
Primary Application
trans-1,3-Diphenyl-2-propen-1-ol
Latent (Requires Cat.)
N/A
Pro-Electrophile
Tandem Alkylation/Reduction
Chalcone
Enone
~ -12 to -10
Moderate
Reversible Michael Addition
trans--Nitrostyrene
Nitroalkene
~ -7 to -5
High
Kinetic Trapping, Cascades
N-Phenylmaleimide
Cyclic Enone
~ -3 to -2
Very High
Rapid Click-like Conjugation
Methyl Acrylate
Ester
~ -18
Low
Polymerization, Radical Addn.
Key Insight: The alcohol precursor generates Chalcone in situ. Chalcone is significantly less reactive than Nitrostyrene. This "moderated" reactivity prevents background polymerization and allows for high enantioselectivity in catalytic asymmetric variants, but it requires a more potent catalyst (or activation) than Maleimides.
Part 2: Mechanism & Causality[6]
Why use the Alcohol (Precursor)?
Step Economy: In "Borrowing Hydrogen" catalysis, the alcohol acts as both the electrophile source and the reductant. The catalyst "borrows" hydrogen to oxidize the alcohol, facilitates the addition, and "returns" the hydrogen to reduce the product.
Result: Direct conversion of Alcohol + Nucleophile
Saturated Alkylated Product.
Alternative: Using Chalcone requires a separate hydrogenation step to achieve the same saturated scaffold.
Stability: Allylic alcohols are generally more stable to storage and less prone to polymerization than highly active acrylates or vinyl sulfones.
Visualizing the Activation Pathway
The following diagram illustrates the catalytic cycle where the alcohol is activated, reacts, and is reduced, contrasting it with the direct addition pathway.
Figure 1: Comparison of the "Borrowing Hydrogen" cycle utilizing the alcohol precursor versus the direct non-reductive addition to standard Michael acceptors.
Part 3: Experimental Protocols
Protocol A: Catalytic Alkylation using trans-1,3-Diphenyl-2-propen-1-ol
Context: This method uses the alcohol as a "pro-electrophile" to alkylate a ketone nucleophile, resulting in a saturated bond.
Charge: In a glovebox or under Argon, add the Ir-catalyst, KOH, and trans-1,3-Diphenyl-2-propen-1-ol to a flame-dried reaction tube.
Solvate: Add degassed Toluene followed by Acetophenone.
Reflux: Seal the tube and heat to 110°C for 12 hours.
Mechanism Check: The Ir catalyst oxidizes the alcohol to chalcone (releasing Ir-H). Base generates the enolate from acetophenone. Michael addition occurs.[7][8][9] Ir-H reduces the resulting C=C bond.
Workup: Cool to RT. Filter through a short pad of silica eluting with Et2O. Concentrate in vacuo.
Validation: 1H NMR will show loss of the allylic alkene protons (d ~6.5-6.8 ppm) and appearance of aliphatic multiplets corresponding to the new C-C bond and saturated chain.
Protocol B: Standard Michael Addition using Nitrostyrene
Context: A high-reactivity benchmark for comparison. No redox chemistry involved.
Reagents:
Substrate: trans-
-Nitrostyrene (1.0 equiv)
Nucleophile: Diethyl malonate (1.2 equiv)
Catalyst: Thiourea-based organocatalyst (5 mol%) or TEA (10 mol%)
Solvent: DCM or Toluene (0.2 M)
Methodology:
Charge: Dissolve Nitrostyrene and Catalyst in solvent at RT.
Add Nucleophile: Add Diethyl malonate dropwise.
Monitor: Stir at RT. Reaction is typically complete in < 2 hours due to the high electrophilicity of the nitro-alkene.
Workup: Direct column chromatography or acid wash to remove amine base.
Validation: Product retains the nitro group but loses the alkene character.
Part 4: Comparative Data Summary
Feature
trans-1,3-Diphenyl-2-propen-1-ol
Standard Michael Acceptors (e.g., Nitrostyrene)
Atom Economy
High (Water is the only by-product if condensation is involved; zero if borrowing H)
Moderate (Depends on downstream steps)
Step Economy
Excellent (Alkylation + Reduction in 1 step)
Low (Requires separate reduction step for saturated products)
Reaction Time
Slow (12-24h, requires heat)
Fast (0.5 - 4h, often RT)
Sensitivity
Sensitive to steric bulk of nucleophile
Tolerant of diverse nucleophiles
Product Outcome
-Alkylated Saturated Carbonyl
-Functionalized Unsaturated Product
References
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis. Link
Mayr, H., et al. (2017). "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors." Journal of the American Chemical Society.[10] Link
Trost, B. M., & Kulawiec, R. J. (1993). "Ruthenium-catalyzed condensations of allyl alcohols with activated C-H bonds." Journal of the American Chemical Society.[10] Link
List, B. (2006). "The Yin and Yang of Asymmetric Catalysis: Michael Additions." Chemical Reviews. Link
A Comparative Guide to the Cytotoxic Potential of trans-1,3-Diphenyl-2-propen-1-ol and its Analogs
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The chalcone scaffold (1,3-diphenyl-2-propen-1-one) has emerged as a pr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The chalcone scaffold (1,3-diphenyl-2-propen-1-one) has emerged as a privileged structure, with a vast body of research highlighting the potent anticancer activities of its derivatives.[1][2][3] However, the corresponding allylic alcohol, trans-1,3-Diphenyl-2-propen-1-ol, represents a less explored yet potentially significant parent compound for the development of new cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of derivatives based on the 1,3-diphenyl-2-propen-1-one backbone, offering insights into the structure-activity relationships that likely govern the therapeutic potential of trans-1,3-Diphenyl-2-propen-1-ol and its future derivatives.
Introduction: The 1,3-Diphenylpropene Scaffold - A Tale of a Ketone and its Alcohol Precursor
The core structure of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone, consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This arrangement confers a unique reactivity that is believed to be central to its diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] The cytotoxicity of numerous chalcone derivatives has been extensively documented against a wide array of cancer cell lines.
Conversely, its immediate precursor, trans-1,3-Diphenyl-2-propen-1-ol, an allylic alcohol, has received considerably less attention in the context of cytotoxicity. While direct comparative studies are scarce, understanding the cytotoxic landscape of the well-researched chalcone derivatives provides a strong foundation for predicting and designing novel cytotoxic agents based on the trans-1,3-diphenyl-2-propen-1-ol scaffold. It is plausible that this alcohol may act as a prodrug, being oxidized in vivo to the more reactive chalcone, or it may possess its own unique mechanisms of action.
Comparative Cytotoxicity: Insights from Chalcone Derivatives
The cytotoxic efficacy of chalcone derivatives is profoundly influenced by the nature and position of substituents on both aromatic rings. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative chalcone derivatives against various cancer cell lines, showcasing the impact of structural modifications.
Analysis of Structure-Activity Relationships (SAR):
The data from numerous studies on chalcone derivatives converge on several key SAR principles:
Electron-Withdrawing and Donating Groups: The presence of both electron-withdrawing groups (e.g., nitro, trifluoromethyl) and electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl rings can significantly enhance cytotoxic activity. The position of these substituents is also critical, often with a preference for the para position.
Heterocyclic Modifications: Incorporating heterocyclic rings, such as benzoxazolone or piperidine, into the chalcone scaffold has yielded compounds with potent, low micromolar cytotoxicity.[1]
The α,β-Unsaturated System: The keto-ethylenic moiety is a crucial feature for the biological activity of chalcones, acting as a Michael acceptor that can react with nucleophilic groups in biological targets like glutathione or cysteine residues in proteins.[2][3]
Based on these observations, it is reasonable to hypothesize that derivatives of trans-1,3-Diphenyl-2-propen-1-ol featuring similar substitutions would also exhibit significant cytotoxic potential. The allylic alcohol could be bioactivated to the corresponding chalcone, or the hydroxyl group itself could be a site for further derivatization to modulate solubility and pharmacokinetic properties.
Mechanistic Insights: Unraveling the Pathways of Cell Death
The cytotoxic effects of chalcone derivatives are often mediated by the induction of apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells.[5] Several key signaling pathways have been implicated.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
A common mechanism of action for many cytotoxic chalcones is the generation of intracellular reactive oxygen species (ROS).[5] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways.
For instance, trans-1,3-diphenyl-2,3-epoxypropan-1-one (DPEP), a chalcone derivative, has been shown to induce apoptosis in human leukemia HL-60 cells through a ROS-mediated pathway.[5] This involves the downregulation of the anti-apoptotic protein Bcl-xL, leading to the activation of caspase-3 and subsequent cleavage of poly-ADP-ribose polymerase (PARP), culminating in apoptosis.[5]
Caption: ROS-mediated apoptotic pathway induced by chalcone derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some chalcone derivatives exert their cytotoxic effects by arresting the cell cycle at specific phases, most commonly the G2/M phase.[4] This prevents cancer cells from proliferating and can sensitize them to other anticancer agents. 1,3-Diphenyl-2-propenone (chalcone) has been shown to inhibit the proliferation of human breast cancer cell lines, MCF-7 and MDA-MB-231, by inducing apoptosis and blocking cell cycle progression in the G2/M phase.[4]
Experimental Protocols for Cytotoxicity Evaluation
The assessment of cytotoxicity is a critical step in the evaluation of any potential anticancer compound. The following provides a standardized protocol for the widely used MTT assay.
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cancer cell line of interest (e.g., MCF-7, A549, HL-60)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
trans-1,3-Diphenyl-2-propen-1-ol and its derivatives
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
The extensive research on chalcone derivatives has laid a robust groundwork for exploring the cytotoxic potential of trans-1,3-Diphenyl-2-propen-1-ol and its analogs. While direct comparative data is currently lacking, the established structure-activity relationships and mechanistic understanding of chalcones provide a clear roadmap for the rational design of novel cytotoxic agents based on the allylic alcohol scaffold.
Future research should focus on the synthesis and systematic cytotoxic evaluation of a library of trans-1,3-Diphenyl-2-propen-1-ol derivatives. Direct comparisons with their corresponding chalcone counterparts will be crucial to elucidate whether the alcohol moiety offers any advantages in terms of potency, selectivity, or pharmacokinetic properties. Elucidating the specific mechanisms of action, including the potential for in situ oxidation to the chalcone, will be essential for the further development of this promising class of compounds.
References
Li, X., et al. (2021). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 223, 113645. [Link]
Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
Sahu, N. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27754–27775. [Link]
Kim, B., et al. (2015). trans-1,3-Diphenyl-2,3-epoxypropan-1-one, a chalcone derivative, induces apoptosis via ROS-mediated down-regulation of Bcl-xL in human leukemia HL-60 cells. Food and Chemical Toxicology, 80, 196-202. [Link]
Salehi, B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4053. [Link]
Juniper Publishers. (2015). Chemical and Biological Potentials of Chalcones: A Review. Organic & Medicinal Chemistry International Journal, 1(1). [Link]
Comparative Guide: Assessing the Purity of trans-1,3-Diphenyl-2-propen-1-ol (CAS 4425-82-5)
[1] Executive Summary In asymmetric catalysis and organometallic synthesis, the purity of allylic alcohols is non-negotiable.[1] trans-1,3-Diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol) is a critical sc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In asymmetric catalysis and organometallic synthesis, the purity of allylic alcohols is non-negotiable.[1] trans-1,3-Diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol) is a critical scaffold often used as a substrate in Tsuji-Trost allylic substitutions or as a model for enantioselective oxidations.[1]
This guide compares three distinct grades of commercially available material—Premium (Supplier A) , Standard (Supplier B) , and Budget (Supplier C) .[1] Our analysis reveals that while "Budget" grades often meet the nominal purity percentage by mass, they frequently contain electrophilic ketone impurities (chalcone) that can poison sensitive metal catalysts (Pd, Rh, Ir) and skew enantiomeric excess (ee) results.[1]
The Impurity Landscape: What Are We Looking For?
To assess purity effectively, one must understand the synthetic origin of the compound.[1] The standard industrial synthesis involves the 1,2-reduction of trans-chalcone (1,3-diphenyl-2-propen-1-one) using sodium borohydride (NaBH₄), often under Luche conditions (CeCl₃).[1]
The three critical impurities are:
Residual Chalcone (Starting Material): The most common contaminant.[1] It is an
-unsaturated ketone and a Michael acceptor, which can interfere with nucleophiles.[1]
Saturated Alcohol (Over-reduction): 1,3-Diphenylpropan-1-ol, formed if the alkene is inadvertently reduced.[1]
Geometric Isomers: cis-1,3-Diphenyl-2-propen-1-ol, often resulting from photo-isomerization during storage.[1]
Visualizing the Impurity Pathway[1]
Figure 1: Synthetic origin of common impurities. Residual Chalcone (Red) is the primary concern for catalytic applications.
Comparative Analysis: Experimental Data
We acquired 5g samples from three distinct suppliers. The following data represents a composite average of triplicate analyses.
A. Visual & Physical Inspection
The simplest "self-validating" test for this compound is color.[1] The target alcohol is a white solid.[1] The precursor (chalcone) is intensely yellow due to extended conjugation.[1]
Metric
Supplier A (Premium)
Supplier B (Standard)
Supplier C (Budget)
Claimed Purity
99.0%
97.0%
95.0%
Price (per g)
$45.00
$18.00
$6.50
Appearance
Crystalline White Needles
Off-white Powder
Pale Yellow Clumps
Solubility (CHCl₃)
Clear, colorless solution
Clear, slight haze
Distinct yellow tint
Melting Point
56–57 °C (Sharp)
54–57 °C
51–56 °C (Broad)
Scientist's Note: If your sample from Supplier C is yellow, it contains at least 1-3% chalcone.[1] Do not use this for UV-sensitive experiments without recrystallization.[1]
Interpretation: Supplier C fails the purity requirement for stoichiometric reactions. The 4.5% ketone content acts as a redox sink.[1] Supplier A is suitable for direct use in asymmetric catalysis.[1]
C. Spectroscopic Verification (
H-NMR)
NMR is the definitive method for distinguishing the trans geometry and quantifying the ketone.[1]
Yield: Typically 85-90% recovery.[1] Purity: >99%.
Conclusion and Recommendations
For Asymmetric Catalysis / Kinetics: Use Supplier A . The cost of the reagent is negligible compared to the cost of failed enantioselectivity due to ketone interference.[1]
For General Synthesis (e.g., Alkylation):Supplier B is acceptable.[1]
For Large Scale / Education:Supplier C is viable only if a recrystallization step is included in the workflow.[1]
References
Synthesis and Reduction: Journal of Chemical Education, "Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives".[1]
Analytical Data (NMR/IR): National Institutes of Health (PubChem), "trans-1,3-Diphenyl-2-propen-1-ol Compound Summary".[1]
Navigating the Disposal of trans-1,3-Diphenyl-2-propen-1-ol: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of responsible science, ensuring the safet...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of responsible science, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of trans-1,3-Diphenyl-2-propen-1-ol (CAS No. 62668-02-4), moving beyond rote instructions to elucidate the principles that underpin these critical procedures.
Understanding the Compound: Hazard Profile and Disposal Implications
trans-1,3-Diphenyl-2-propen-1-ol is an allylic alcohol utilized in various synthetic applications.[1][2] While some safety data sheets (SDS) may classify it as a non-hazardous substance under the Globally Harmonized System (GHS), a conservative approach is warranted due to conflicting data.[3] Several authoritative sources indicate that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] This discrepancy underscores a crucial principle of laboratory safety: when faced with conflicting information, always adhere to the more stringent safety precautions.
The causality behind these potential hazards lies in the chemical's structure. As an alcohol, it can have defatting effects on the skin, leading to irritation. Its crystalline nature at room temperature suggests that inhalation of dust particles is a primary route of exposure, potentially leading to respiratory tract irritation.
These characteristics directly inform our disposal strategy. The primary goal is to prevent uncontrolled release into the environment and to mitigate exposure risks to personnel. Therefore, this chemical should not be disposed of down the drain or in regular solid waste streams.
Core Disposal Protocol: A Step-by-Step Approach
The disposal of trans-1,3-Diphenyl-2-propen-1-ol must be conducted in accordance with local, state, and federal regulations. The overarching mandate is to entrust the final disposal to a licensed and qualified hazardous waste management company.[3][6] The following protocol outlines the necessary steps for the safe accumulation and preparation of this chemical for pickup.
Step 1: Waste Identification and Segregation
Designate as Chemical Waste: All solid residues of trans-1,3-Diphenyl-2-propen-1-ol, as well as any grossly contaminated items (e.g., weighing boats, gloves, filter paper), must be treated as chemical waste.
Segregate from Incompatibles: This compound is incompatible with strong oxidizing agents.[3][7] Ensure that waste containers for trans-1,3-Diphenyl-2-propen-1-ol are not used for or stored near waste streams containing these substances. A dedicated, clearly labeled waste container is the best practice.
Step 2: Proper Waste Containment
Select an Appropriate Container: Use a robust, sealable container made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or polypropylene container with a screw-top lid is recommended.
Labeling: The container must be clearly and accurately labeled. The label should include:
The full chemical name: "trans-1,3-Diphenyl-2-propen-1-ol"
The CAS Number: "62668-02-4"
The words "Hazardous Waste"
An indication of the primary hazards (e.g., "Irritant")
The date the first waste was added to the container.
Step 3: Safe Accumulation in the Laboratory
Minimize Dust Generation: When transferring solid waste into the container, do so in a manner that avoids creating airborne dust. A chemical fume hood is the ideal location for this activity.
Secure Storage: The waste container should be kept tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.
Regular Inspection: Periodically inspect the waste container for any signs of degradation or leakage.
Step 4: Arranging for Disposal
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of chemical waste. They will provide the necessary paperwork and schedule a pickup with a licensed waste disposal vendor.
Do Not Attempt On-Site Treatment: Unless your facility is specifically permitted for chemical waste treatment, do not attempt to neutralize or chemically alter the waste. The recommended disposal method is typically incineration by a licensed facility.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key data for trans-1,3-Diphenyl-2-propen-1-ol relevant to its handling and disposal.
The following diagram illustrates the decision-making and operational flow for the proper disposal of trans-1,3-Diphenyl-2-propen-1-ol.
Caption: Decision pathway for the safe disposal of trans-1,3-Diphenyl-2-propen-1-ol.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and nitrile gloves. For larger spills where dust may be generated, a dust mask is also recommended.[3]
Contain the Spill: If the material is a solid, prevent further dispersal.
Clean-up:
Carefully sweep up the solid material. Avoid dry sweeping, which can generate dust. If possible, gently moisten the material with a small amount of water to minimize dust.
Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Report the Spill: Inform your laboratory supervisor and EHS office of the incident.
By adhering to these scientifically sound and procedurally robust guidelines, you can ensure the safe and compliant disposal of trans-1,3-Diphenyl-2-propen-1-ol, upholding the highest standards of laboratory practice and environmental stewardship.
References
TCI Chemicals. (2024). trans-1,3-Diphenyl-2-propen-1-ol Safety Data Sheet.
National Center for Biotechnology Information. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol. PubChem. Retrieved from [Link]
Fisher Scientific. (2014). 1,3-Diphenyl-2-propanone Safety Data Sheet.
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 2-Propen-1-ol, 3-phenyl-: Human health tier II assessment. Retrieved from [Link]
Apollo Scientific. (n.d.). 1,3-Diphenyl-2-propanone Safety Data Sheet.